Binospirone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
102908-59-8 |
|---|---|
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2 |
InChI-Schlüssel |
BVMYCHKQPGEOSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Binospirone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone (MDL 73,005EF) is an azapirone derivative with anxiolytic properties.[1][2] Its mechanism of action is primarily centered on its high affinity and activity at serotonin (B10506) 5-HT1A receptors, with additional effects at dopamine (B1211576) D2 receptors.[3][4] Unlike benzodiazepines, this compound's anxiolytic effects are not associated with sedation, muscle relaxant properties, or a significant potential for dependence.[3] This guide provides a detailed examination of the molecular and cellular mechanisms underlying this compound's pharmacological profile, with a focus on its receptor interactions, downstream signaling pathways, and the experimental methodologies used to characterize these actions. Due to the limited availability of extensive public data on this compound, this guide will also draw upon the well-characterized profile of its structural and pharmacological analog, Buspirone, to provide a more comprehensive understanding of its mechanism of action.
Data Presentation: Receptor Binding Affinities
The cornerstone of this compound's mechanism of action is its interaction with specific neurotransmitter receptors. The following tables summarize the in vitro receptor binding affinities (IC50 and Ki values) of this compound and its analog Buspirone for key central nervous system receptors. A lower value indicates a higher binding affinity.
Table 1: this compound (MDL 73,005EF) Receptor Binding Profile
| Receptor | Radioligand | Tissue Source | IC50 (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | ~2.5 (pIC50 = 8.6) | [3] |
Note: The pIC50 of 8.6 was converted to an IC50 value of approximately 2.5 nM.
Table 2: Buspirone Receptor Binding Profile (for comparison)
| Receptor | Ki (nM) | Receptor | Ki (nM) |
| 5-HT1A | 10 | D2 | 434 |
| 5-HT2A | 280 | D3 | 118 |
| 5-HT2C | 430 | D4 | 300 |
| 5-HT7 | 36 | α1 | 370 |
This table presents a compilation of approximate Ki values for Buspirone from various sources to illustrate its receptor affinity profile.
This compound demonstrates a high affinity and selectivity for the 5-HT1A receptor, being both more potent and more selective than Buspirone in this regard.[3] Its selectivity for the 5-HT1A receptor is over 100-fold compared to other monoamine and benzodiazepine (B76468) receptor sites.[3]
Core Mechanisms of Action
5-HT1A Receptor Partial Agonism
This compound's primary mechanism of action is its activity as a partial agonist at the serotonin 5-HT1A receptor.[2][3] The functional consequences of this interaction are dependent on the location of the receptor:
-
Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. This compound acts as a partial agonist at these autoreceptors, leading to a decrease in the firing rate of serotonin neurons and a reduction in serotonin synthesis and release.[2]
-
Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus, cortex, and amygdala, these receptors mediate the postsynaptic effects of serotonin. This compound acts as an antagonist at these postsynaptic receptors.[2]
The dual action of this compound—presynaptic agonism and postsynaptic antagonism—results in a complex modulation of the serotonergic system, which is believed to underlie its anxiolytic effects.
Dopamine D2 Receptor Antagonism
Similar to its analog Buspirone, this compound exhibits a weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[4] This D2 receptor blockade is a secondary component of its pharmacological profile. The antagonism of presynaptic D2 autoreceptors can lead to an increase in dopamine synthesis and release, while the blockade of postsynaptic D2 receptors can modulate dopaminergic neurotransmission in pathways associated with mood and cognition.
Signaling Pathways
The interaction of this compound with 5-HT1A and D2 receptors initiates intracellular signaling cascades that ultimately produce its physiological effects.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the following signaling pathway is initiated:
Caption: 5-HT1A Receptor Signaling Pathway.
Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects, including the modulation of ion channel activity and gene expression, ultimately resulting in a decrease in neuronal excitability.
Dopamine D2 Receptor Antagonist Signaling
As an antagonist at D2 receptors, this compound blocks the binding of endogenous dopamine. D2 receptors are also coupled to Gi/o proteins. By blocking dopamine's action, this compound prevents the inhibition of adenylyl cyclase that would normally occur upon dopamine binding.
Caption: Dopamine D2 Receptor Antagonist Signaling.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a drug for a specific receptor.
Objective: To determine the binding affinity (IC50 or Ki) of this compound for 5-HT1A and other receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus for 5-HT1A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a fresh assay buffer.
-
-
Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known saturating ligand).
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound) to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To characterize the functional activity of this compound at 5-HT1A and D2 receptors.
Example: [35S]GTPγS Binding Assay (for G-protein activation)
-
Principle: This assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used, and its incorporation into the G-protein is quantified.
-
Methodology:
-
Prepare cell membranes as described for the radioligand binding assay.
-
Incubate the membranes with varying concentrations of the test compound (this compound) in the presence of GDP and [35S]GTPγS.
-
Terminate the reaction and separate the bound [35S]GTPγS from the free form by filtration.
-
Quantify the amount of [35S]GTPγS bound to the membranes using scintillation counting.
-
-
Data Interpretation:
-
An increase in [35S]GTPγS binding indicates agonist activity.
-
No change in basal [35S]GTPγS binding suggests neutral antagonist activity.
-
Inhibition of agonist-stimulated [35S]GTPγS binding confirms antagonist activity.
-
A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.
-
Conclusion
The mechanism of action of this compound is characterized by a high and selective affinity for the 5-HT1A receptor, where it exhibits a dual role as a presynaptic partial agonist and a postsynaptic antagonist. This is complemented by a weaker antagonist activity at dopamine D2 receptors. This unique pharmacological profile distinguishes it from other anxiolytic agents and is responsible for its therapeutic effects. The continued investigation of its interactions with these receptor systems and the elucidation of the downstream signaling consequences will further refine our understanding of this important therapeutic agent.
References
- 1. Anxiolytic and sedative effects of 5-HT1A ligands, 8-OH-DPAT and MDL 73005EF, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Binospirone: A Technical Guide to Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binospirone is a potent and selective azapirone derivative with a distinctive pharmacological profile, acting as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors. It also exhibits a moderate affinity for dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of a representative synthetic route for this compound, its physicochemical characterization, and its dual mechanism of action at the molecular level. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with a summary of its characterization data. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, characterization data for the structurally and pharmacologically similar compound, buspirone (B1668070), is included as a representative example. Complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising research compound.
Synthesis of this compound
The synthesis of this compound, chemically known as 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione, can be achieved through a multi-step process. A representative synthetic approach involves the preparation of two key intermediates: 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione and 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin, followed by their coupling and subsequent conversion to the mesylate salt.[1]
Synthesis of Intermediates
1.1.1. Synthesis of 8-azaspiro[4.5]decane-7,9-dione (3)
A plausible route to the spirocyclic core involves the condensation of cyclopentanone (B42830) (1) with two equivalents of ethyl cyanoacetate, followed by hydrolysis and decarboxylation to form 3,3-cyclopentanediacetic acid. Subsequent reaction with a nitrogen source like urea (B33335) or ammonia (B1221849) followed by heating would yield the desired 8-azaspiro[4.5]decane-7,9-dione (3).
1.1.2. Synthesis of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione (4)
The spirocyclic imide (3) can be N-alkylated using a large excess of 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate to yield the bromoethyl intermediate (4).
1.1.3. Synthesis of 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (6)
This intermediate can be prepared starting from catechol (pyrocatechol). Reaction with epichlorohydrin (B41342) would form the glycidyl (B131873) ether, which upon reaction with an amine source (e.g., ammonia or a protected amine) and subsequent ring-opening would yield the desired 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (6).
Coupling and Salt Formation
The final steps involve the coupling of the two key intermediates (4 and 6) via nucleophilic substitution, where the amino group of the benzodioxin derivative displaces the bromine atom of the spirocyclic intermediate. The resulting free base of this compound (7) can then be converted to its mesylate salt (8) by treatment with methanesulfonic acid.
Experimental Protocols
Protocol 1: Synthesis of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1,2-dibromoethane (5.0 eq) is then added, and the reaction mixture is heated to 60-70 °C and stirred for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione.
Protocol 2: Synthesis of this compound A mixture of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq), 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin (1.2 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile (B52724) is heated at reflux for 24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound free base is purified by column chromatography.
Protocol 3: Preparation of this compound Mesylate The purified this compound free base is dissolved in a suitable solvent such as isopropanol (B130326) or acetone. A solution of methanesulfonic acid (1.0 eq) in the same solvent is added dropwise with stirring. The resulting mixture is stirred at room temperature for a few hours to allow for complete salt formation. The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound mesylate.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques are employed for this purpose.
Spectroscopic Data (Representative for Buspirone)
| Technique | Observed Peaks / Signals | Interpretation |
| ¹H-NMR | Multiple peaks in the aliphatic (1.5-4.0 ppm) and aromatic (6.0-8.5 ppm) regions. | Presence of protons on the spiro-decanedione, butyl chain, piperazine, and pyrimidine (B1678525) rings. |
| ¹³C-NMR | Signals corresponding to aliphatic and aromatic carbons, as well as carbonyl carbons. | Confirms the carbon skeleton of the molecule. |
| FTIR (cm⁻¹) | ~3400 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1700 (C=O stretch, imide), ~1600 (C=N and C=C stretch, aromatic), ~1250 (C-N stretch). | Presence of key functional groups including the secondary amine, alkyl chains, imide carbonyls, and aromatic rings. |
| Mass Spec. | Molecular ion peak (M+) and characteristic fragment ions. | Confirms the molecular weight and provides information on the fragmentation pattern, often involving cleavage of the butyl chain. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₄ |
| Molecular Weight | 358.44 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. The mesylate salt exhibits enhanced aqueous solubility. |
digraph "Characterization Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];"Synthesized this compound" [shape=ellipse, fillcolor="#FFFFFF"]; "Purity Assessment" [shape=box, fillcolor="#FFFFFF"]; "Structural Elucidation" [shape=box, fillcolor="#FFFFFF"]; "Physicochemical Properties" [shape=box, fillcolor="#FFFFFF"]; "HPLC" [shape=oval, fillcolor="#FFFFFF"]; "LC-MS" [shape=oval, fillcolor="#FFFFFF"]; "NMR Spectroscopy" [shape=oval, fillcolor="#FFFFFF"]; "FTIR Spectroscopy" [shape=oval, fillcolor="#FFFFFF"]; "Mass Spectrometry" [shape=oval, fillcolor="#FFFFFF"]; "Melting Point" [shape=oval, fillcolor="#FFFFFF"]; "Solubility" [shape=oval, fillcolor="#FFFFFF"];
"Synthesized this compound" -> "Purity Assessment"; "Synthesized this compound" -> "Structural Elucidation"; "Synthesized this compound" -> "Physicochemical Properties"; "Purity Assessment" -> "HPLC"; "Purity Assessment" -> "LC-MS"; "Structural Elucidation" -> "NMR Spectroscopy"; "Structural Elucidation" -> "FTIR Spectroscopy"; "Structural Elucidation" -> "Mass Spectrometry"; "Physicochemical Properties" -> "Melting Point"; "Physicochemical Properties" -> "Solubility"; }
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves its interaction with serotonin (B10506) 5-HT1A and dopamine D2 receptors.
5-HT1A Receptor Signaling
This compound acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o.
-
Presynaptic Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors by this compound leads to the dissociation of the Gi/o protein. The α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal firing, thus decreasing serotonin release.
-
Postsynaptic Antagonism: At postsynaptic 5-HT1A receptors, this compound acts as an antagonist, blocking the effects of endogenous serotonin.
Dopamine D2 Receptor Signaling
This compound also acts as an antagonist at dopamine D2 receptors. Similar to the 5-HT1A receptor, the D2 receptor is a Gi/o-coupled GPCR. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing the downstream signaling cascade which includes the inhibition of adenylyl cyclase and the modulation of ion channels.
Key Experimental Protocols for Pharmacological Characterization
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the affinity of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells expressing the 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Test compound: this compound mesylate.
-
Assay buffer, wash buffer, scintillation cocktail.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of this compound.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound, which is then used to calculate the binding affinity (Ki).
-
cAMP Assay for Functional Activity
This assay measures the ability of this compound to modulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT1A receptor, thus determining its functional activity as a partial agonist or antagonist.
-
Materials:
-
Cells expressing the 5-HT1A receptor.
-
This compound mesylate.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the cells and treat them with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Analyze the data to determine the effect of this compound on cAMP production, which indicates its functional activity at the receptor.
-
Conclusion
This technical guide provides a detailed overview of the synthesis, characterization, and mechanism of action of this compound. The provided synthetic route and experimental protocols offer a solid foundation for researchers working with this compound. The elucidation of its dual action at 5-HT1A receptors and its interaction with D2 receptors, as visualized through the signaling pathway diagrams, is crucial for understanding its unique pharmacological profile. While specific characterization data for this compound remains elusive in public literature, the data from the closely related compound buspirone serves as a valuable reference. Further research and publication of detailed experimental findings on this compound will be invaluable to the scientific community.
References
Binospirone's Profile as a 5-HT1A Receptor Partial Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone (also known as MDL 73005EF) is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the development of therapeutics for anxiety and depressive disorders. As a member of the azapirone chemical class, which also includes the well-known anxiolytic buspirone, this compound's interaction with the 5-HT1A receptor is characterized by a high-affinity binding and a partial agonist functional profile. This technical guide provides an in-depth overview of this compound's activity at the 5-HT1A receptor, detailing its binding affinity, functional potency and efficacy, the downstream signaling pathways it modulates, and the experimental protocols used to characterize these properties.
Quantitative Pharmacological Data
The interaction of this compound with the 5-HT1A receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a comparative overview of its binding and functional characteristics.
Table 1: this compound Binding Affinity for the 5-HT1A Receptor
| Compound | Radioligand | Preparation | pIC50 | IC50 (nM) | Reference |
| This compound (MDL 73005EF) | [³H]8-OH-DPAT | Not Specified | 8.6 | ~2.5 | [1][2] |
Note: The pIC50 value of 8.6 was converted to an approximate IC50 value using the formula IC50 = 10^(-pIC50) M.
Table 2: this compound Functional Activity at the 5-HT1A Receptor
| Assay Type | Parameter | Value | Efficacy Profile | Reference |
| Adenylyl Cyclase Inhibition | pEC50 | 9.3 | Full Agonist | [3] |
| Reserpine-treated rat model | Functional Agonist Activity | Minimal | Weak Partial Agonist/Antagonist at high doses | [1][2] |
| Drug Discrimination (vs. 8-OH-DPAT) | Generalization | Complete | Agonist-like |
Experimental Protocols
The characterization of this compound's 5-HT1A receptor activity relies on a suite of standardized in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay ([³H]8-OH-DPAT Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat hippocampus, which is rich in 5-HT1A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]8-OH-DPAT (a selective 5-HT1A agonist radioligand), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or unlabeled 8-OH-DPAT).
-
Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]8-OH-DPAT against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
-
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the 5-HT1A receptor signaling pathway. Since the 5-HT1A receptor is coupled to the inhibitory G-protein (Gi/o), agonist activation will inhibit adenylyl cyclase and reduce the production of cyclic AMP (cAMP).
Workflow for cAMP Accumulation Assay
Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A cells).
-
Culture the cells to an appropriate confluency.
-
-
Assay Procedure:
-
Harvest the cells and resuspend them in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cell suspension in a multi-well plate.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.
-
Incubate the plate at 37°C for a defined period.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a commercially available kit, such as a competitive immunoassay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect relative to a full agonist).
-
Functional Assay: [³⁵S]GTPγS Binding
This assay directly measures the activation of G-proteins by a receptor agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor-G-protein coupling.
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare membranes from cells expressing the 5-HT1A receptor or from a relevant brain region as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of this compound. GDP is included to ensure that the binding of [³⁵S]GTPγS is dependent on agonist-induced nucleotide exchange.
-
Incubate the mixture at 30°C for a defined period.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (as a percentage of basal or maximal stimulation) against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values for G-protein activation.
-
5-HT1A Receptor Signaling Pathways
This compound, as a partial agonist at the 5-HT1A receptor, modulates downstream signaling cascades primarily through the activation of inhibitory G-proteins (Gi/o).
Canonical Gαi/o-Mediated Pathway
Caption: Canonical Gαi/o-mediated signaling pathway of the 5-HT1A receptor.
Upon binding of this compound to the 5-HT1A receptor, the associated Gi/o protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit, now bound to GTP, directly inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
Gβγ-Mediated Signaling Pathways
Caption: Gβγ-mediated downstream signaling pathways.
The liberated Gβγ subunit also acts as a signaling molecule, interacting with several downstream effectors. These interactions include:
-
Activation of Ion Channels: Gβγ can directly interact with G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to their opening and subsequent hyperpolarization of the cell membrane. This effect contributes to the inhibitory neuronal response seen with 5-HT1A receptor activation. Gβγ can also inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.
-
Activation of Kinase Cascades: Gβγ can activate other signaling pathways, such as the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are involved in regulating cell survival, proliferation, and plasticity, and their modulation by 5-HT1A receptor agonists may contribute to the long-term therapeutic effects of these drugs.
Conclusion
This compound is a potent and selective 5-HT1A receptor ligand with a partial agonist profile. Its high binding affinity and functional activity, characterized by the inhibition of adenylyl cyclase and modulation of various downstream signaling pathways, underscore its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel 5-HT1A receptor modulators, facilitating the development of next-generation treatments for anxiety, depression, and other CNS disorders.
References
- 1. Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloned human 5-HT1A receptor pharmacology determined using agonist binding and measurement of cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Binospirone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of binospirone and its derivatives, a class of azapirone compounds with significant potential in the treatment of anxiety and other neuropsychiatric disorders. Drawing parallels from the extensively studied analogue, buspirone (B1668070), this document outlines the key structural modifications that influence receptor binding affinity and functional activity, particularly at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support ongoing research and drug discovery efforts in this area.
Introduction to this compound and its Pharmacological Profile
This compound is an azapirone derivative that has been investigated for its anxiolytic properties.[1] Like other members of this class, its primary mechanism of action is believed to involve modulation of serotonergic and dopaminergic neurotransmitter systems. The core structure of this compound consists of a spirocyclic imide connected to a benzodioxin side chain via an ethylamino linker.[1] The pharmacological activity of this compound and its analogues is largely determined by their affinity and efficacy at 5-HT1A and D2 receptors.[2][3][4]
Core Structural Moieties and their Influence on Activity
The structure of this compound and its analogues can be dissected into three key components: the terminal aryl group, the linker chain, and the spirocyclic imide moiety. Modifications to each of these regions have been shown to significantly impact receptor affinity and functional activity.
The Terminal Aryl Moiety
The nature of the aryl group at the terminus of the molecule plays a crucial role in receptor recognition. In many analogues, this is a pyrimidinylpiperazine group.[3] Non-ortho substituents on this aryl moiety generally have little effect on binding affinity for the D2 receptor, as determined by [3H]spiperone binding.[4] However, ortho substituents can influence binding, though the correlation with physical parameters is not always straightforward.[4]
The Alkylene Linker Chain
The length and composition of the alkylene chain connecting the arylpiperazine and the imide portion of the molecule are critical for optimal receptor interaction. Studies on buspirone analogues have demonstrated that the length of this chain significantly affects potency at the D2 receptor.[4] A tetramethylene (four-carbon) chain is a common feature in many active compounds.[3]
The Cyclic Imide Moiety
The structure of the cyclic imide portion of the molecule also contributes to the overall pharmacological profile. Variations in the substitution pattern of this ring system can modulate both receptor affinity and in vivo activity.[3][4] For instance, the substitution on the imide ring can influence the tranquilizing properties and the potential to induce catalepsy.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinities of various buspirone and tandospirone (B1205299) derivatives, which serve as valuable surrogates for understanding the SAR of this compound analogues.
Table 1: Receptor Binding Affinities of Tandospirone and Related Compounds [2]
| Compound | 5-HT1A (Ki, nM) | 5-HT2 (Ki, nM) | α1-adrenergic (Ki, nM) | D2 (Ki, nM) |
| Tandospirone | 27 ± 5 | 1300 | 4100 | 3100 |
Data presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the pharmacological properties of novel compounds. The following sections outline the key experimental protocols used in the evaluation of this compound derivatives.
Radioligand Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Protocol 1: 5-HT1A Receptor Binding Assay
-
Tissue Preparation: Rat cortical membranes are prepared and homogenized.
-
Radioligand: [3H]8-OH-DPAT is commonly used as the radioligand.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Protocol 2: Dopamine D2 Receptor Binding Assay
-
Tissue Preparation: Rat brain membrane homogenates are used.
-
Radioligand: [3H]spiperone is a commonly used antagonist radioligand for D2 receptors.[4]
-
Incubation: Membranes are incubated with [3H]spiperone and a range of concentrations of the test compound.
-
Separation and Detection: Similar to the 5-HT1A assay, bound radioactivity is separated by filtration and quantified.
-
Data Analysis: The Ki values are determined from the competition binding curves.[4]
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.
Protocol 3: Adenylate Cyclase Activity Assay (5-HT1A Receptor)
-
Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels.
-
Cell System: Cells expressing the 5-HT1A receptor are used.
-
Procedure:
-
Cells are incubated with the test compound.
-
Adenylate cyclase is stimulated with forskolin.
-
The production of cAMP is measured using a suitable assay kit (e.g., ELISA or HTRF).
-
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and its efficacy relative to a known full agonist (e.g., 8-OH-DPAT) is determined. Tandospirone, for example, displays approximately 60% of the agonist effect of 8-OH-DPAT in this assay.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the SAR of this compound derivatives.
Conclusion
The structure-activity relationship of this compound derivatives is a complex interplay between the three core structural components of the azapirone scaffold. By leveraging the extensive research on analogues like buspirone and tandospirone, a rational approach to the design of novel anxiolytics with improved potency and selectivity can be undertaken. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to further elucidate the specific SAR and to identify lead candidates with optimal pharmacological profiles for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Buspirone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of buspirone (B1668070), an anxiolytic agent. The information is compiled from various preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and metabolic pathways to support further research and development.
Pharmacokinetic Profile
Buspirone is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[1][2] Its pharmacokinetics are generally linear over the typical clinical dose range.[3]
1.1. Absorption and Bioavailability
Following oral administration, buspirone reaches peak plasma concentrations within 40 to 90 minutes.[1][4] The absolute bioavailability of buspirone is approximately 4% due to significant presystemic clearance. Co-administration with food can substantially increase the bioavailability of buspirone by reducing the extent of first-pass metabolism. Specifically, taking buspirone with food can lead to a 116% increase in peak plasma concentration (Cmax) and an 84% increase in the area under the curve (AUC).
1.2. Distribution
Buspirone has a large volume of distribution, estimated at 5.3 L/kg, indicating extensive distribution into tissues. It is highly bound to plasma proteins (approximately 86% to 95%), primarily to albumin and alpha-1-acid glycoprotein. Despite its high protein binding, buspirone does not appear to displace other highly protein-bound drugs like digoxin, propranolol, or warfarin (B611796) from their binding sites.
1.3. Metabolism
Buspirone is extensively metabolized in the liver, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathways are hydroxylation and N-dealkylation. This extensive metabolism results in the formation of several hydroxylated derivatives and a major pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP). Other identified metabolites include 5-hydroxybuspirone and 6'-hydroxybuspirone.
The active metabolite, 1-PP, exhibits about one-quarter of the anxiolytic activity of the parent compound and has a longer half-life. In rats, the exposure to 6-OH buspirone and 1-PP was found to be approximately 12-fold and 49-fold higher, respectively, than the exposure to the parent drug after oral administration.
1.4. Excretion
The elimination of buspirone and its metabolites occurs through both renal and fecal routes. Approximately 29% to 63% of the administered dose is excreted in the urine within 24 hours, primarily as metabolites. Fecal excretion accounts for 18% to 38% of the dose. The elimination half-life of unchanged buspirone is relatively short, ranging from 2 to 3 hours. The systemic clearance of buspirone is high, around 1.7 L/h/kg.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of buspirone and its active metabolite, 1-PP, from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Buspirone in Humans (Single Dose)
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Concentration) | < 1 hour | 20 mg oral dose | |
| Cmax (Peak Plasma Concentration) | ~2.5 µg/L | 20 mg oral dose | |
| Absolute Bioavailability | ~4% | Oral administration | |
| Volume of Distribution (Vd) | 5.3 L/kg | - | |
| Systemic Clearance (CL) | ~1.7 L/h/kg | - | |
| Elimination Half-life (t½) | 2-11 hours (mean ~2.5 hours) | Healthy volunteers | |
| Protein Binding | >95% | - |
Table 2: Pharmacokinetic Parameters of Buspirone and 1-PP in Rats (Intravenous Administration)
| Compound | Clearance (CL) | Elimination Half-life (t½) | Reference |
| Buspirone | 13.1 mL/min | 25 minutes | |
| 1-PP | 8.2 mL/min | 79 minutes |
Table 3: Effect of Food on Buspirone Pharmacokinetics in Humans
| Parameter | Fold Increase with Food | Reference |
| Cmax | ~2-fold | |
| AUC | ~2-fold |
Table 4: Pharmacokinetic Parameters of Buspirone in Special Populations
| Population | Cmax and AUC | Half-life (t½) | Reference |
| Renal Impairment | ~2-fold increase | - | |
| Hepatic Impairment | ~15-fold increase | ~2-fold increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and metabolism studies. Below are summaries of typical experimental protocols used in the investigation of buspirone.
3.1. In Vivo Pharmacokinetic Studies in Humans
-
Study Design: Typically, a single-dose, open-label, crossover study design is employed in healthy volunteers.
-
Dosing: Oral administration of a single dose of buspirone (e.g., 20 mg).
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of buspirone and its metabolites (e.g., 1-PP) are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
3.2. In Vivo Metabolism Studies in Humans
-
Study Design: A single oral dose of radiolabeled buspirone (e.g., with 14C) is administered to healthy subjects.
-
Sample Collection: Urine and feces are collected at regular intervals for an extended period (e.g., up to 24 hours or longer) to ensure complete recovery of radioactivity.
-
Sample Analysis:
-
Total radioactivity in urine and feces is measured to determine the extent of excretion.
-
Urine samples are often treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.
-
Metabolites are isolated and purified from urine and feces using techniques like high-performance liquid chromatography (HPLC).
-
The structures of the isolated metabolites are elucidated using analytical techniques such as gas chromatography-mass spectrometry (GC/MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
3.3. In Vivo Pharmacokinetic Studies in Animals (e.g., Rats)
-
Study Design: Animals are administered buspirone via different routes (e.g., intravenous and oral) to determine absolute bioavailability.
-
Dosing: A specific dose of buspirone (e.g., 5 mg/kg IV, 20 mg/kg oral) is administered.
-
Blood Sampling: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at various time points.
-
Sample Processing and Bioanalysis: Similar to human studies, plasma is separated and analyzed by a validated method like HPLC with fluorescence detection or LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated to characterize the drug's disposition in the animal model.
Visualizations
4.1. Metabolic Pathway of Buspirone
The following diagram illustrates the primary metabolic transformations of buspirone in vivo.
Caption: Major metabolic pathways of buspirone.
4.2. Experimental Workflow for Metabolite Identification
This diagram outlines a typical workflow for identifying buspirone metabolites from in vivo samples.
Caption: Workflow for in vivo metabolite identification.
References
An In-depth Technical Guide on the Core Active Metabolites and Pharmacology of Buspirone
Disclaimer: Initial searches for "Binospirone" yielded limited specific information. However, due to the similarity in name and pharmacological class, this guide focuses on the well-researched anxiolytic agent Buspirone (B1668070) . It is presumed that the user's interest lies in the active metabolites of this compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buspirone is an anxiolytic agent belonging to the azapirone chemical class. It is primarily used for the treatment of generalized anxiety disorder (GAD). Unlike benzodiazepines, Buspirone's mechanism of action does not involve the GABAergic system, which contributes to its favorable side-effect profile, including a lower potential for sedation, dependence, and withdrawal. Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[1][2] Among these, two are pharmacologically active and significantly contribute to the overall therapeutic effects of the parent drug: 1-(2-pyrimidinyl)-piperazine (1-PP) and 6-hydroxybuspirone (6-OHB) . A third major metabolite, 5-hydroxybuspirone , is generally considered to be pharmacologically inactive.[3][4] This guide provides a comprehensive overview of the pharmacology of these active metabolites, detailed experimental protocols for their characterization, and visualizations of their metabolic and signaling pathways.
Metabolism of Buspirone
Buspirone undergoes extensive first-pass metabolism, with an oral bioavailability of approximately 4%.[3] The primary metabolic pathways are N-dealkylation and hydroxylation.
-
N-dealkylation of the butyl side chain results in the formation of 1-(2-pyrimidinyl)-piperazine (1-PP).
-
Hydroxylation occurs at the 5 and 6 positions of the buspirone molecule, leading to the formation of 5-hydroxybuspirone and 6-hydroxybuspirone, respectively.
The metabolism is primarily mediated by the CYP3A4 isoenzyme.
Metabolic pathway of Buspirone.
Pharmacology of Active Metabolites
The pharmacological effects of Buspirone are a composite of the parent drug and its active metabolites, 1-PP and 6-OHB.
1-(2-pyrimidinyl)-piperazine (1-PP)
1-PP is a major metabolite of Buspirone and other azapirones. It possesses a distinct pharmacological profile from the parent compound, primarily acting as a potent antagonist of α2-adrenergic receptors. This action leads to an increase in noradrenergic and dopaminergic neurotransmission. 1-PP has been shown to have some anxiolytic activity in animal models, although it is generally less potent than Buspirone.
6-Hydroxybuspirone (6-OHB)
6-OHB is a major active metabolite of Buspirone, with plasma concentrations that can be up to 40-fold higher than the parent drug after oral administration. It is a potent partial agonist at 5-HT1A receptors, similar to Buspirone. Given its high plasma concentrations and significant 5-HT1A receptor activity, 6-OHB is believed to contribute significantly to the anxiolytic effects of Buspirone.
5-Hydroxybuspirone
5-hydroxybuspirone is another major metabolite of Buspirone. However, it is considered to be essentially inactive, with significantly lower affinity for relevant receptors compared to Buspirone and its other active metabolites.
Data Presentation: Quantitative Pharmacology
The following tables summarize the quantitative pharmacological data for Buspirone and its active metabolites.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | α2-adrenergic | Dopamine D2 |
| Buspirone | 24 | Moderate Affinity | 380 |
| 1-PP | Low Affinity | High Affinity | - |
| 6-OHB | High Affinity | - | - |
| 5-OHB | Inactive | Inactive | Inactive |
Table 2: Functional Activity (EC50, µM)
| Compound | Receptor | Brain Region | EC50 (µM) |
| Buspirone | 5-HT1A | Dorsal Raphe | 0.38 ± 0.06 |
| 5-HT1A | Hippocampus | 1.5 ± 0.3 | |
| 6-OHB | 5-HT1A | Dorsal Raphe | 1.0 ± 0.3 |
| 5-HT1A | Hippocampus | 4.0 ± 0.6 |
Data from in vivo receptor occupancy studies in rats.
Signaling Pathways
The pharmacological effects of Buspirone and its active metabolites are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily the 5-HT1A and α2-adrenergic receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to the Gi/o protein. Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This leads to a cascade of downstream effects, including the modulation of ion channels and gene expression, ultimately resulting in a hyperpolarization and reduced firing rate of the neuron.
5-HT1A receptor signaling pathway.
α2-Adrenergic Receptor Signaling
Similar to the 5-HT1A receptor, the α2-adrenergic receptor is also coupled to the Gi protein. Antagonism of this receptor by 1-PP blocks the inhibitory effect of endogenous norepinephrine (B1679862), leading to an increase in norepinephrine release and subsequent activation of downstream signaling pathways.
α2-Adrenergic receptor signaling pathway.
Experimental Protocols
The characterization of Buspirone's active metabolites involves a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of 1-PP and 6-OHB for the 5-HT1A and α2-adrenergic receptors.
Materials:
-
Receptor source: Membranes from cells expressing the human recombinant receptor or from specific brain regions (e.g., hippocampus for 5-HT1A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds: 1-PP and 6-OHB at various concentrations.
-
Assay buffer, wash buffer, and scintillation cocktail.
Procedure:
-
Incubation: Incubate the receptor membranes with the radioligand and varying concentrations of the test compound.
-
Filtration: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Experimental workflow for a radioligand binding assay.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
Objective: To assess the effect of 1-PP and 6-OHB on serotonin (B10506) and norepinephrine levels in relevant brain areas.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
CYP3A4 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of the CYP3A4 enzyme.
Objective: To evaluate if Buspirone's metabolites inhibit their own metabolism or the metabolism of other drugs.
Procedure:
-
Incubation: Incubate human liver microsomes (a source of CYP3A4) with a specific CYP3A4 substrate and varying concentrations of the test compound.
-
Metabolite Quantification: Measure the formation of the substrate's metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of CYP3A4 activity.
Conclusion
The pharmacological activity of Buspirone is not solely attributable to the parent drug but is significantly influenced by its active metabolites, 1-(2-pyrimidinyl)-piperazine and 6-hydroxybuspirone. 1-PP, through its antagonism of α2-adrenergic receptors, and 6-OHB, via its potent partial agonism at 5-HT1A receptors, contribute to the complex and multifaceted mechanism of action of Buspirone. A thorough understanding of the pharmacology of these active metabolites is crucial for the development of new and improved anxiolytic agents and for predicting potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of such compounds.
References
Unveiling the Dopamine D2 Receptor Affinity of Binospirone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of binospirone for the dopamine (B1211576) D2 receptor, a key interaction in the pharmacological profile of this anxiolytic agent. While primarily recognized for its potent partial agonism at serotonin (B10506) 5-HT1A receptors, this compound's engagement with dopaminergic systems, particularly the D2 receptor, contributes to its overall mechanism of action. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used to determine them, and the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization. For buspirone (B1668070), the racemate from which this compound is derived, the affinity for the dopamine D2 receptor is modest. The inhibitory constant (Ki) is a measure of the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand.
| Ligand | Receptor | Ki (nM) | Notes |
| Buspirone | Dopamine D2 | 484 | This value indicates a lower affinity compared to its primary target, the 5-HT1A receptor. |
| Buspirone | Dopamine D3 | 98 | Higher affinity for the D3 receptor subtype compared to the D2 subtype. |
| Buspirone | Dopamine D4 | 29.2 | Highest affinity among the D2-like dopamine receptor family. |
Note: The data presented is for buspirone. This compound is an enantiomer of buspirone, and while its pharmacological activity is primarily attributed to its 5-HT1A agonism, specific Ki values for this compound at the D2 receptor are not as widely reported. The data for buspirone is used here as a close surrogate.
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes in the central nervous system. Its activation triggers a cascade of intracellular events. The primary signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate ion channel activity and engage in β-arrestin-dependent signaling.
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound for the dopamine D2 receptor is typically determined using a competitive radioligand binding assay. A widely used radioligand for D2 receptors is [3H]-spiperone, a potent antagonist. The following protocol outlines the key steps involved in such an assay.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone (specific activity ~15-20 Ci/mmol).
-
Competitor Ligand: this compound (or buspirone) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol Steps
-
Membrane Preparation: The receptor-containing membranes are prepared from cultured cells. The cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer.
-
The competing ligand (this compound) at various concentrations. For total binding, only buffer is added. For non-specific binding, a high concentration of an unlabeled D2 antagonist is added.
-
The receptor membrane preparation.
-
-
Initiation and Incubation: The binding reaction is initiated by the addition of the radioligand ([3H]-spiperone) at a concentration typically near its Kd value. The plate is then incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with ice-cold assay buffer to minimize non-specific binding to the filter itself.
-
Quantification: The filters are placed in scintillation vials, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then counted using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the amount of specific binding at each concentration of the competing ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
This technical guide provides a foundational understanding of the binding affinity of this compound for the dopamine D2 receptor. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and neuropharmacology.
The Neurochemical Profile of Binospirone and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone and its analogs, belonging to the azapirone class of compounds, represent a significant area of research in neuropharmacology, primarily for their anxiolytic and antidepressant properties. Unlike traditional benzodiazepines, azapirones exert their effects primarily through the modulation of serotonergic and dopaminergic systems, offering a distinct therapeutic profile with a reduced risk of sedation and dependence. This technical guide provides a comprehensive overview of the neurochemical profile of this compound and its key analogs, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate. Detailed experimental protocols for the key assays used in their characterization are also provided to facilitate further research and development in this field.
Receptor Binding Profile
The therapeutic effects of this compound and its analogs are intrinsically linked to their affinity for various neurotransmitter receptors. The following tables summarize the binding affinities (Ki, pKi, or pIC50 values) of this compound (MDL 73005EF) and its prominent analogs—buspirone, tandospirone (B1205299), gepirone (B1671445), and ipsapirone (B1662301)—for key serotonin (B10506) and dopamine (B1211576) receptors, as well as other relevant sites.
Table 1: 5-HT₁ₐ Receptor Binding Affinities
| Compound | Receptor | Species | Radioligand | Ki (nM) | pKi (-logKi) | pIC₅₀ (-logIC₅₀) | Reference(s) |
| This compound (MDL 73005EF) | 5-HT₁ₐ | Rat | [³H]8-OH-DPAT | - | - | 8.6 | [1] |
| Buspirone | 5-HT₁ₐ | Human | [³H]8-OH-DPAT | 24 | 7.62 | - | [2] |
| Tandospirone | 5-HT₁ₐ | Rat | [³H]8-OH-DPAT | 27 ± 5 | 7.57 | - | [3][4][5][6] |
| Gepirone | 5-HT₁ₐ | - | - | 31.8 | 7.50 | - | [7] |
| Ipsapirone | 5-HT₁ₐ | Rat Hippocampus | [³H]8-OH-DPAT | 10 | 8.00 | - | [8][9][10] |
Table 2: Dopamine D₂ Receptor Binding Affinities
| Compound | Receptor | Species | Radioligand | Ki (nM) | pKi (-logKi) | IC₅₀ (nM) | Reference(s) |
| Buspirone | D₂ | Human | - | - | - | 380 | [2] |
| Tandospirone | D₂ | Rat | - | 1300 - 41000 | 4.38 - 5.89 | - | [3][5] |
| Ipsapirone | D₂ | - | - | >10000 | <5.00 | - | [8] |
Table 3: Other Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Reference(s) |
| Tandospirone | 5-HT₂ | 1300 - 41000 | [3][5] |
| 5-HT₁C | 1300 - 41000 | [5] | |
| α₁-adrenergic | 1300 - 41000 | [3][5] | |
| α₂-adrenergic | 1300 - 41000 | [3][5] | |
| Gepirone | 5-HT₂ₐ | 3630 | [7] |
| 3'-OH-gepirone (metabolite) | 58 | [7] | |
| 1-PP (metabolite) | 42 (α₂) | [7] | |
| Ipsapirone | 5-HT₂ | Modest activity | [8] |
| 5-HT₃ | >1000 | [8] | |
| D₃ | >10000 | [8] | |
| D₄ | >10000 | [8] | |
| 1-PP (metabolite) | 7.3 - 40 (α₂) | [8] |
Functional Activity
The functional activity of this compound and its analogs determines their physiological effects. These compounds are primarily characterized as partial agonists at the 5-HT₁ₐ receptor.
Table 4: Functional Activity at 5-HT₁ₐ Receptors
| Compound | Assay | System | Agonist | Efficacy (Emax) | EC₅₀ (nM) | Reference(s) |
| Tandospirone | Adenylate Cyclase | Rat Cortical Membranes | 8-OH-DPAT | ~60% of 8-OH-DPAT | - | [4] |
| Buspirone | Tyrosine Hydroxylation Inhibition | Rat Striatum Synaptosomes | - | Full agonist | 48400 | [11] |
| Ipsapirone | Tyrosine Hydroxylation Inhibition | Rat Striatum Synaptosomes | - | Full agonist | 50000 | [11] |
| Gepirone | Tyrosine Hydroxylation Inhibition | Rat Striatum Synaptosomes | - | Full agonist | 836000 | [11] |
Signaling Pathways
The primary mechanism of action of this compound and its analogs involves the modulation of the serotonin 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o).
5-HT₁ₐ Receptor Signaling
Activation of the 5-HT₁ₐ receptor by an agonist, such as this compound, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling pathway is central to the neuronal inhibitory effects of these compounds.
References
- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Ipsapirone | 95847-70-4 [smolecule.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Ipsapirone | 5-HT1 Receptor Agonists: R&D Systems [rndsystems.com]
- 11. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Monoaminergic Effects of Binospirone
Executive Summary: Binospirone, a member of the azapirone class of compounds, exhibits a complex pharmacological profile primarily characterized by its interaction with serotonergic and dopaminergic systems. As a close analog of the well-studied anxiolytic buspirone (B1668070), its mechanism of action is understood through a combination of high-affinity partial agonism at serotonin (B10506) 5-HT1A receptors and antagonist activity at dopamine (B1211576) D2 receptors. This dual action results in a distinct modulation of monoaminergic neurotransmission, differentiating it from other anxiolytic agents like benzodiazepines. This document provides a detailed technical overview of the receptor binding profile, neurochemical, and electrophysiological effects of this drug class, offering insights for researchers and drug development professionals. Due to the extensive public data available for the prototypical azapirone, buspirone, its pharmacological data is presented here to comprehensively illustrate the effects of this compound.
Pharmacological Profile: Receptor Binding Affinity
This compound's mechanism of action is rooted in its specific binding profile to key monoaminergic receptors. Its primary target is the serotonin 5-HT1A receptor, where it functions as a partial agonist.[1][2] This interaction is crucial for its anxiolytic and potential antidepressant effects.[3] Additionally, it demonstrates a notable affinity for dopamine D2 receptors, acting as an antagonist.[1][4] This D2 blockade is weaker than that of typical antipsychotics but contributes significantly to its overall neuropharmacological effects.[5] The affinity for other receptors, such as 5-HT2 and alpha-adrenergic receptors, is considerably lower.[1][6]
| Receptor Subtype | Ligand | Test System | Affinity (IC50/Ki) | Reference Compound | Affinity (IC50/Ki) |
| Serotonin 5-HT1A | - | Rat Brain | Ki: 27 ± 5 nM (Tandospirone) | - | - |
| Dopamine D2 | [3H]Spiroperidol | Rat Striatum | IC50: 1.8 x 10-7 M | Haloperidol | 4.7 x 10-9 M |
| Dopamine D2 | [3H]Spiroperidol | Rat Striatum | IC50: 1.8 x 10-7 M | Clozapine | 1.4 x 10-7 M |
Note: Data for buspirone and the related azapirone tandospirone (B1205299) are used to represent the binding profile of this class. Tandospirone is noted for its high selectivity for the 5-HT1A receptor.[6]
Experimental Protocol: Radioligand Binding Assay
The determination of receptor binding affinity is typically conducted using competitive radioligand binding assays.
-
Tissue Preparation: Brain regions rich in the target receptor (e.g., rat hippocampus for 5-HT1A, striatum for D2) are dissected and homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to create a membrane preparation.
-
Assay Incubation: A constant concentration of a specific radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]spiroperidol for D2 receptors) is incubated with aliquots of the membrane preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the target receptors.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the drug that inhibits 50% of the specific radioligand binding. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Neurochemical Effects: Modulation of Monoamine Levels
In vivo microdialysis studies in freely moving rats have been instrumental in elucidating the effects of azapirones on extracellular monoamine concentrations in various brain regions. Administration of buspirone leads to a complex, dose-dependent modulation of serotonin, dopamine, and norepinephrine (B1679862).
Key Findings:
-
Serotonin (5-HT): Systemic administration dose-dependently decreases extracellular 5-HT levels in the frontal cortex, with reductions of up to 50-60%.[7] This effect is attributed to the agonistic action at presynaptic 5-HT1A autoreceptors on dorsal raphe neurons, which inhibits serotonin synthesis and release.[7][8] This reduction is abolished by pretreatment with a 5-HT1A antagonist like WAY 100,635.[7]
-
Dopamine (DA): Extracellular levels of dopamine in the frontal cortex and striatum are increased. Studies show elevations of dopamine metabolites like HVA and DOPAC, and direct measurement reveals increases in dialysate dopamine of up to 100%.[5][7] This is consistent with the drug's antagonist action at presynaptic D2 autoreceptors, which normally provide inhibitory feedback on dopamine release.[9][10]
-
Norepinephrine (NA): Noradrenaline levels in the frontal cortex are also significantly increased, with reported elevations of up to 140%.[7] This effect is thought to be mediated by the blockade of α2-adrenergic autoreceptors, potentially by buspirone itself or its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[7][8]
| Monoamine | Brain Region | Administration | Max % Change from Baseline |
| Serotonin | Frontal Cortex | 0.01-2.5 mg/kg, s.c. | ▼ ~50% |
| Dopamine | Frontal Cortex | 0.01-2.5 mg/kg, s.c. | ▲ ~100% |
| Norepinephrine | Frontal Cortex | 0.01-2.5 mg/kg, s.c. | ▲ ~140% |
Note: Data from in vivo microdialysis studies of buspirone in rats.[7]
Experimental Protocol: In Vivo Microdialysis
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[11][12]
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., medial prefrontal cortex). The animal is allowed to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (typically 2-4 mm membrane length) is inserted through the guide cannula.[12]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.
-
Equilibration: The system is allowed to equilibrate for 1-2 hours, during which waste samples are discarded.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials. At least 3-4 consecutive samples with stable monoamine concentrations are collected to establish a baseline.
-
Drug Administration: The drug (this compound) is administered (e.g., subcutaneously or intraperitoneally), and sample collection continues for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).[13] This system separates the monoamines and their metabolites, allowing for their precise quantification.
-
Data Analysis: The concentration of each analyte in the post-treatment samples is expressed as a percentage of the average baseline concentration.
Electrophysiological Effects: Impact on Neuronal Firing
Electrophysiological studies reveal that azapirones differentially modulate the firing rates of various monoaminergic neurons, a profile distinct from that of benzodiazepines, which cause a uniform depression of neuronal activity.[14]
Key Findings:
-
Serotonergic Neurons: Buspirone is a potent inhibitor of the firing rate of serotonergic neurons in the dorsal raphe (DR) nucleus.[15] This is a direct result of its agonist activity at the somatodendritic 5-HT1A autoreceptors, which leads to hyperpolarization and reduced neuronal firing.
-
Dopaminergic Neurons: In contrast, buspirone increases the firing rate of A10 dopaminergic neurons in the ventral tegmental area (VTA).[15] This effect is consistent with the blockade of inhibitory dopaminergic autoreceptors.[9][15]
-
Noradrenergic Neurons: The firing rate of noradrenergic neurons in the locus coeruleus (LC) is also enhanced by buspirone.[14][15] This is attributed to the blockade of inhibitory α2-adrenergic autoreceptors.
| Neuronal Population | Brain Region | Effect on Firing Rate | Proposed Mechanism |
| Serotonergic | Dorsal Raphe (DR) | ▼ Potent Inhibition | 5-HT1A Autoreceptor Agonism |
| Dopaminergic | Ventral Tegmental Area (A10) | ▲ Increased Firing | D2 Autoreceptor Antagonism |
| Noradrenergic | Locus Coeruleus (LC) | ▲ Increased Firing | α2-Adrenergic Autoreceptor Antagonism |
Note: Data from in vivo extracellular single-unit recordings in anesthetized rats treated with buspirone.[15]
Experimental Protocol: In Vivo Extracellular Single-Unit Recording
This technique measures the firing activity (action potentials) of individual neurons in live animals.
-
Animal Preparation: A rat is anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. Body temperature is maintained throughout the experiment.
-
Electrode Placement: A burr hole is drilled in the skull over the target brain region (e.g., Dorsal Raphe, VTA, or Locus Coeruleus). A glass microelectrode is slowly lowered into the brain using a microdrive.
-
Neuron Identification: Monoaminergic neurons are identified based on their known location, slow and regular firing patterns, and characteristic long-duration action potentials.
-
Baseline Recording: Once a stable neuron is isolated, its spontaneous firing rate is recorded for a period to establish a stable baseline.
-
Drug Administration: Buspirone is administered intravenously (i.v.), often via a cannulated tail vein, allowing for precise control over the timing and dose.
-
Data Acquisition: The firing rate of the neuron is continuously recorded before, during, and after drug administration. The signal is amplified, filtered, and displayed on an oscilloscope and recorded by a computer for offline analysis.
-
Data Analysis: The firing rate is typically quantified in spikes per second (Hz) and averaged over time bins. The effect of the drug is determined by comparing the post-drug firing rate to the baseline rate.
Integrated Mechanism of Action
The combined effects of this compound at multiple receptor targets create a unique and complex modulation of monoaminergic systems. Its anxiolytic action is primarily driven by its effects on the serotonin system, while its influence on dopamine and norepinephrine contributes to its broader clinical profile and distinguishes it from other anxiolytics.
The 5-HT1A partial agonism leads to two key effects. At presynaptic autoreceptors in the raphe nuclei, it acts as a full agonist, reducing serotonergic neuron firing and decreasing overall serotonin release, which is thought to contribute to the initial therapeutic effect.[16] At postsynaptic receptors, particularly in the hippocampus and cortex, its partial agonist nature means it can either enhance or reduce serotonergic signaling depending on the baseline level of endogenous serotonin.[8]
Simultaneously, the blockade of D2 autoreceptors on dopaminergic neurons removes an inhibitory feedback loop, leading to increased neuronal firing and enhanced dopamine release in projection areas like the prefrontal cortex.[10][17] This dopaminergic enhancement may contribute to its efficacy in treating symptoms of depression and anhedonia.
Conclusion
This compound's effects on monoaminergic systems are multifaceted, stemming from its primary actions as a 5-HT1A partial agonist and a D2 receptor antagonist. This pharmacological profile translates into a potent suppression of serotonergic neuronal activity coupled with an enhancement of dopaminergic and noradrenergic cell firing. This stands in contrast to less selective anxiolytics and provides a basis for its therapeutic application in anxiety and potentially other CNS disorders. The detailed experimental data and protocols provided herein offer a framework for further investigation into this compound and other azapirone derivatives, aiding in the development of novel therapeutics with targeted monoaminergic activity.
References
- 1. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 3. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopaminergic effects of buspirone, a novel anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buspirone modulates basal and fluoxetine-stimulated dialysate levels of dopamine, noradrenaline and serotonin in the frontal cortex of freely moving rats: activation of serotonin1A receptors and blockade of alpha2-adrenergic receptors underlie its actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both acute and chronic buspirone treatments have different effects on regional 5-HT synthesis in Flinders Sensitive Line rats (a rat model of depression) than in control rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of buspirone on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of buspirone on dopamine dependent behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Use of Binospirone (Buspirone) in the Elevated Plus-Maze Test
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of binospirone (commonly known as buspirone) in the elevated plus-maze (EPM) test, a widely used preclinical model for assessing anxiety-related behaviors in rodents.
Introduction
This compound is an anxiolytic agent belonging to the azapirone chemical class. Its primary mechanism of action involves partial agonism at serotonin (B10506) 5-HT1A receptors.[1][2][3] Unlike benzodiazepines, it does not exert its effects via the GABA receptor complex, leading to a distinct pharmacological profile with a lower potential for sedation, dependence, and withdrawal.[1][4] The elevated plus-maze is a well-validated behavioral assay that leverages the natural aversion of rodents to open and elevated spaces to assess anxiety-like behavior.[5][6][7][8] Anxiolytic compounds typically increase the exploration of the open arms of the maze. This document outlines the protocols for evaluating the anxiolytic potential of this compound using the EPM test, presents quantitative data from relevant studies, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation
The anxiolytic effects of this compound in the elevated plus-maze can be influenced by factors such as dosage and the timing of administration relative to testing. The following table summarizes quantitative data from studies investigating the effects of buspirone (B1668070) on rodent behavior in the EPM.
| Compound | Dose | Animal Model | Key Findings in EPM | Reference |
| Buspirone | 2.0 and 4.0 mg/kg | Control Mice | Exerted an anxiolytic effect, reflected by an increase in the percentage of entries onto and the percentage of time spent on the open arms. | [9] |
| Buspirone | 1-10 mg/kg | Male Mice | Produced changes indicative of anxiety reduction. | [10] |
| Buspirone | 3 mg/kg (2h prior to testing) | Male Rats | Increased the frequency of open arm exploration irrespective of housing conditions. | [11] |
| Buspirone | 10 mg/kg (4h prior to testing) | Individually Housed Male Rats | Increased the duration of open arm exploration. | [11] |
| Buspirone | Not specified | Wild Voles | No significant anxiolytic effects were observed. | [6] |
| Buspirone | Not specified | Rats | Did not show significant activity in the EPM in one study. | [12] |
| Buspirone | 1 mg/kg SC (chronic) | Rats | Showed an anxiogenic-like profile in another study. | [13] |
Note: The conflicting results highlight the importance of careful dose selection and timing of administration when designing experiments with this compound.
Experimental Protocols
The following is a detailed methodology for conducting an elevated plus-maze test to evaluate the anxiolytic effects of this compound.
Materials and Apparatus
-
Elevated Plus-Maze: A plus-shaped apparatus, typically made of wood or non-reflective plastic, elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two closed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats), with the closed arms having high walls (e.g., 40 cm). The arms extend from a central platform (e.g., 10 cm x 10 cm).
-
Animal Subjects: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound (Buspirone) Solution: this compound hydrochloride should be dissolved in a suitable vehicle (e.g., saline or distilled water). The concentration should be adjusted to allow for appropriate dosing volumes (e.g., 1 ml/kg for intraperitoneal injection).
-
Video Recording and Analysis System: A camera mounted above the maze to record the sessions for later analysis. Automated tracking software (e.g., ANY-maze) is recommended for accurate and unbiased data collection.[5]
-
Testing Room: A quiet, dimly lit room is essential to minimize external disturbances.
Experimental Procedure
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[5]
-
Drug Administration: Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneal injection). The time interval between administration and testing is a critical parameter and should be determined based on the study design (e.g., 30 minutes).
-
Placement on the Maze: Gently place the animal on the central platform of the EPM, facing one of the closed arms.[5][6]
-
Testing Period: Allow the animal to freely explore the maze for a standard duration, typically 5 minutes.[5][6] The experimenter should leave the room during this period to avoid influencing the animal's behavior.
-
Recording: Record the entire session using the overhead camera.
-
Data Collection: After the test, return the animal to its home cage. Clean the maze thoroughly with a 70% ethanol (B145695) solution between trials to remove any olfactory cues.
-
Behavioral Analysis: Analyze the recorded videos to score the following parameters:
-
Time spent in the open arms: A primary measure of anxiety; anxiolytics are expected to increase this time.
-
Number of entries into the open arms: Another measure of anxiety and exploratory behavior.
-
Time spent in the closed arms: Rodents typically spend more time in the closed arms.
-
Number of entries into the closed arms: Can be used to assess overall locomotor activity.
-
Total number of arm entries: An indicator of general activity.
-
Statistical Analysis
The collected data should be analyzed using appropriate statistical tests, such as a t-test (for comparing two groups) or ANOVA (for comparing multiple groups), followed by post-hoc tests if necessary. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Experimental Workflow for Elevated Plus-Maze Test
Caption: Workflow for assessing this compound's anxiolytic effects using the EPM.
Logical Relationship of this compound's Anxiolytic Effect
Caption: Causal chain from this compound administration to behavioral outcome in the EPM.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 5. Elevated plus maze protocol [protocols.io]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buspirone Administration in Rodent Behavioral Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of buspirone (B1668070) (commonly referred to by the brand name Buspar), a anxiolytic agent, in common rodent behavioral assays. It is important to note that the user's original query for "Binospirone" did not yield specific results; the information herein pertains to "Buspirone," a widely studied compound, and it is presumed this was the intended subject.
Buspirone's primary mechanism of action involves its role as a partial agonist at serotonin (B10506) 5-HT1A receptors and as an antagonist at dopamine (B1211576) D2 autoreceptors.[1] Its effects are complex, as it acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces serotonin neuron firing, and as a partial agonist at postsynaptic 5-HT1A receptors.[2][3] This dual action contributes to its anxiolytic properties without the significant sedative effects associated with other anxiolytics.[1]
Data Presentation: Quantitative Summary of Buspirone Administration
The following tables summarize the dosages, administration routes, and key findings from various rodent behavioral studies involving buspirone.
Table 1: Elevated Plus-Maze (EPM)
| Rodent Species | Buspirone Dose (mg/kg) | Route of Administration | Key Behavioral Effects |
| Mouse | 0.5, 2, 10 | Intraperitoneal (i.p.) | Anxiolytic-like effect observed only at 2 mg/kg.[4][5] |
| Mouse | 0.63 - 5.0 (acute) | Not Specified | 1.25 mg/kg showed a selective reduction in risk assessment. Higher doses (2.5-5.0 mg/kg) also decreased general activity.[6][7] |
| Mouse | 1.25 - 5.0 (chronic, 15 days) | Not Specified | 1.25 mg/kg reduced open arm entries. Higher doses significantly reduced anxiety-related behaviors and suppressed general activity.[6][7] |
| Mouse | 2.0, 4.0 | Not Specified | Exerted an anxiolytic effect in control mice.[8] |
| Rat | 0.03, 0.1, 0.3 | Oral (p.o.) | Anxiolytic activity observed in this low, narrow dose range, with maximum efficacy at 0.3 mg/kg.[9] |
| Rat | 1.0 (chronic, 16 days) | Subcutaneous (s.c.) | Did not alter the anxiogenic-like activity of buspirone in the EPM.[10] |
Table 2: Forced Swim Test (FST)
| Rodent Species | Buspirone Dose (mg/kg) | Route of Administration | Key Behavioral Effects |
| Mouse | 0.5, 2, 10 (15 days) | Intraperitoneal (i.p.) | No antidepressant-like effect was observed.[4][5] |
| Mouse | 3 - 10 | Intraperitoneal (i.p.) | Dose-dependently increased the duration of immobility.[11] |
| Mouse | 5 | Intraperitoneal (i.p.) | Increased immobility in alcohol-withdrawn animals.[12] |
Table 3: Morris Water Maze (MWM)
| Rodent Species | Buspirone Dose (mg/kg) | Route of Administration | Key Behavioral Effects |
| Rat | 0.1 - 10.0 | Intraperitoneal (i.p.) | Produced a dose-related impairment in the acquisition of spatial navigation.[13] |
| Rat | 0.08, 0.1, 0.3 (daily for 16 days) | Intraperitoneal (i.p.) | 0.1 mg/kg enhanced MWM performance in brain-injured pediatric rats.[14] |
Table 4: Other Behavioral Tests
| Behavioral Test | Rodent Species | Buspirone Dose (mg/kg) | Route of Administration | Key Behavioral Effects |
| Open Field | Rat | 0.04 - 10 | Intraperitoneal (i.p.) | Dose-dependent decrease in rearing behavior. Higher doses (3.3 and 10 mg/kg) also decreased ambulation.[15] |
| Open Field | Rat | 3 | Intraperitoneal (i.p.) | Reduced behavioral activity, interpreted as an anxiogenic effect.[16] |
| Light-Dark Box | Mouse | Not Specified | Peripheral administration | Increased time spent in the light area, suggesting an anxiolytic effect.[17][18] |
| Vogel Conflict Test | Rat | 10, 30 | Oral (p.o.) | Significant anxiolytic activity was observed, with maximum efficacy at 10 mg/kg.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by buspirone and a general workflow for its administration in behavioral studies.
General workflow for buspirone administration in rodent behavioral studies.
Buspirone's action on presynaptic and postsynaptic 5-HT1A receptors.
Buspirone's antagonistic action on dopamine D2 receptors.
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Rodents
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
1. Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
The dimensions should be appropriate for the species being tested (e.g., for mice, arms are typically 30 cm long x 5 cm wide, with walls on the enclosed arms being 15 cm high).
-
The maze should be made of a non-porous material for easy cleaning.
2. Procedure:
-
Habituation: Handle the animals for several days leading up to the test to reduce stress from handling.
-
Drug Administration: Administer buspirone or vehicle via the desired route (e.g., i.p. or p.o.) at a predetermined time before the test (commonly 30 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
An anxiolytic effect is typically indicated by an increase in the time spent and the number of entries into the open arms.
-
Forced Swim Test (FST) Protocol for Rodents
The FST is a common behavioral despair test used to screen for antidepressant-like activity.
1. Apparatus:
-
A transparent cylindrical container (e.g., for mice, 20 cm in diameter and 30 cm in height).
-
The container should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm for mice).
2. Procedure:
-
Drug Administration: Administer buspirone or vehicle at a specified time before the test.
-
Testing:
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[19][20]
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect. Conversely, an increase in immobility can be observed with some anxiolytics like buspirone.[11]
-
Morris Water Maze (MWM) Protocol for Rodents
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.
1. Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter for rats) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged just below the water surface.
-
Distinct visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path.
2. Procedure:
-
Habituation: Allow the animals to swim in the pool for 60 seconds without the platform on the day before training begins.
-
Drug Administration: Administer buspirone or vehicle at a set time before each training session.
-
Acquisition Training:
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, place the animal into the pool at one of four quasi-random starting positions, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Remove the animal and place it in a holding cage under a heat lamp between trials.
-
-
Probe Trial:
-
24 hours after the final training session, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and the swim path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates spatial memory.
-
References
- 1. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. The behavioural effects of the serotonin 1A receptor agonist buspirone on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol | Semantic Scholar [semanticscholar.org]
- 8. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buspirone produces a dose-related impairment in spatial navigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A combined therapeutic regimen of buspirone and environmental enrichment is more efficacious than either alone in enhancing spatial learning in brain-injured pediatric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-response analysis of the effects of buspirone on rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Actions of buspirone in a putative model of anxiety in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Electrophysiology Recording with Buspirone
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for conducting in vivo electrophysiology studies with Buspirone (B1668070). While the user's initial query specified "Binospirone," the available scientific literature predominantly focuses on "Buspirone," a structurally and functionally related anxiolytic agent. Therefore, this document will focus on Buspirone, a partial agonist of the serotonin (B10506) 5-HT1A receptor and an antagonist of the dopamine (B1211576) D2 receptor.[1] These notes are intended to guide researchers in designing and executing experiments to investigate the effects of Buspirone on neuronal activity in key brain regions implicated in anxiety and mood disorders, such as the dorsal raphe nucleus and the hippocampus.
Buspirone's complex pharmacology, involving both the serotonergic and dopaminergic systems, makes in vivo electrophysiology an invaluable tool for elucidating its mechanism of action.[2][3][4] By directly measuring the firing patterns of individual neurons in response to Buspirone administration, researchers can gain insights into its therapeutic effects and potential side-effect profiles.
Mechanism of Action
Buspirone's primary mechanism of action involves its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][2] It also possesses a moderate affinity for dopamine D2 receptors, functioning as an antagonist.[4][5]
-
At 5-HT1A Receptors: Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus, leading to a decrease in the synthesis and release of serotonin.[1][2] At postsynaptic 5-HT1A receptors, particularly in the hippocampus and cortex, it behaves as a partial agonist.[1][2]
-
At D2 Receptors: Buspirone blocks presynaptic D2 autoreceptors, which can lead to an increase in the synthesis and release of dopamine.[4] It is considered to have minimal effects on postsynaptic D2 receptors.[5]
Data Presentation: Effects of Buspirone on Neuronal Firing Rates
The following tables summarize the quantitative effects of Buspirone on the firing rates of neurons in different brain regions as reported in preclinical studies.
| Brain Region | Neuronal Type | Animal Model | Buspirone Dose | Route of Administration | Change in Firing Rate | Reference |
| Dorsal Raphe Nucleus | Serotonergic Neurons | Cat | 0.05 mg/kg | Intraperitoneal (i.p.) | No significant change | [3][6] |
| Dorsal Raphe Nucleus | Serotonergic Neurons | Cat | 1.0 mg/kg | Intraperitoneal (i.p.) | Nearly total suppression | [3][6] |
| Dorsal Raphe Nucleus | Serotonergic Neurons | Rat | ED50 = 0.011 mg/kg | Intravenous (i.v.) | Inhibition | [7][8] |
| Dorsal Raphe Nucleus | Serotonergic Neurons | Rat | ED50 = 0.088 mg/kg | Intraperitoneal (i.p.) | Inhibition | [7][8] |
| Subthalamic Nucleus | Not Specified | Rat | 4 mg/kg | Intraperitoneal (i.p.) | 35 ± 7% decrease | [7] |
| Subthalamic Nucleus | Not Specified | Rat | 8 mg/kg | Intraperitoneal (i.p.) | 76 ± 5% decrease | [7] |
| Brain Region | Electrophysiological Parameter | Animal Model | Buspirone Dose | Route of Administration | Effect | Reference |
| Hippocampus (CA1) | Population Spike | Rat (in vitro slice) | Micromolar concentrations | Bath application | Mimicked the inhibitory effect of 5-HT | [9][10] |
| Hippocampus | Rhythmical Slow Activity (Theta) | Rat | 10 mg/kg | Intraperitoneal (i.p.) | General reduction in frequency | [11][12] |
| Hippocampus | Excitatory Postsynaptic Potentials (EPSPs) | Rat (in vitro) | Not specified | Bath application | Gradual and reversible reduction | [2][13] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by Buspirone at the 5-HT1A and D2 receptors.
Experimental Protocols
I. Stereotaxic Surgery for Electrode Implantation
This protocol describes the implantation of a microelectrode array for chronic in vivo recording in mice.
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Isoflurane (B1672236) or Ketamine/Xylazine cocktail
-
Stereotaxic frame
-
Surgical drill
-
Microelectrode array (e.g., 16-channel)
-
Jeweler's screws
-
Dental cement
-
Analgesics (e.g., Carprofen)
-
Sterile saline
-
Surgical tools (scalpel, forceps, etc.)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen) or a ketamine/xylazine cocktail.
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and clean with an antiseptic solution.
-
Mount the mouse in the stereotaxic frame, ensuring the head is level.
-
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Identify Bregma and Lambda as landmarks.
-
Using a surgical drill, create a craniotomy over the target brain region.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Implantation:
-
Slowly lower the microelectrode array to the predetermined DV coordinate.
-
Secure the array to the skull using jeweler's screws and dental cement.
-
Implant a ground screw over a region distal to the recording site (e.g., cerebellum).
-
-
Post-operative Care:
-
Administer analgesic (e.g., Carprofen, 5 mg/kg, subcutaneous) for post-operative pain relief.
-
Allow the animal to recover in a clean, warm cage.
-
Monitor the animal's health and the implant integrity for at least one week before starting experiments.
-
II. In Vivo Electrophysiology Recording and Buspirone Administration
This protocol outlines the procedure for recording single-unit activity and administering Buspirone.
Materials:
-
Mouse with implanted microelectrode array
-
Recording system (amplifier, data acquisition system)
-
Buspirone hydrochloride (dissolved in sterile saline)
-
Syringe pump and infusion cannula (for local administration) or syringe for intraperitoneal injection
-
Behavioral tracking system (optional)
Procedure:
-
Habituation:
-
Habituate the mouse to the recording chamber and the connection of the headstage for several days prior to the experiment. This minimizes stress-induced changes in neuronal activity.
-
-
Baseline Recording:
-
Connect the headstage to the implanted electrode array.
-
Begin recording neuronal activity. Acquire a stable baseline recording for at least 30 minutes before any intervention.
-
Filter the signal (e.g., 300-5000 Hz for single-unit activity) and set a spike detection threshold.
-
-
Buspirone Administration:
-
Systemic Administration (Intraperitoneal - i.p.):
-
Inject the desired dose of Buspirone (e.g., 0.5, 1, 2, 4, 8, or 10 mg/kg) intraperitoneally.
-
Continue recording to observe the time course of the drug's effect.
-
-
Local Administration (Intracerebral):
-
If a guide cannula was implanted alongside the electrode, infuse a small volume of Buspirone solution (e.g., 100-200 nL) directly into the target brain region using a syringe pump over several minutes.
-
This method allows for a more targeted investigation of the drug's effects.
-
-
-
Post-Administration Recording:
-
Continue recording for at least 1-2 hours after drug administration to capture the full effect and any potential recovery.
-
-
Data Analysis:
-
Spike Sorting: Use spike sorting software to isolate the waveforms of individual neurons.
-
Firing Rate Analysis: Calculate the mean firing rate of each neuron before, during, and after Buspirone administration.
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of any changes in firing rate.
-
Experimental Workflow Diagram
Conclusion
This document provides a framework for conducting in vivo electrophysiology studies with Buspirone. By following these protocols and utilizing the provided information on its mechanism of action and effects on neuronal activity, researchers can effectively investigate the neurophysiological underpinnings of this important anxiolytic agent. The use of in vivo electrophysiology is critical for understanding how Buspirone modulates neuronal circuits to produce its therapeutic effects, and these application notes are designed to facilitate such research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buspirone-decreases-the-activity-of-serotonin-containing-neurons-in-the-dorsal-raphe-in-freely-moving-cats - Ask this paper | Bohrium [bohrium.com]
- 4. Buspirone-induced changes in the serotonergic and non-serotonergic cells in the dorsal raphe nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Buspirone decreases the activity of serotonin-containing neurons in the dorsal raphe in freely-moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of serotonergic dorsal raphe neurons by systemic and iontophoretic administration of buspirone, a non-benzodiazepine anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurophysiological effects of buspirone and isapirone in the hippocampus: comparison with 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buspirone affects hippocampal rhythmical slow activity through serotonin1A rather than dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buspirone attenuates synaptic activation of hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-HT1A Receptor Binding Assay of Binospirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone (also known as Tandospirone) is a potent and selective partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the neuropharmacology of anxiety and depression.[1] Accurate characterization of its binding affinity to the 5-HT1A receptor is crucial for drug development and neuroscience research. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT1A receptor, alongside comparative data and a description of the associated signaling pathway.
Data Presentation
The binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinity (Ki) of this compound and Buspirone for the 5-HT1A Receptor
| Compound | 5-HT1A Receptor Ki (nM) |
| This compound (Tandospirone) | 27 ± 5[1][2] |
| Buspirone | 4 - 78[3] |
Table 2: Binding Affinity (Ki) of this compound for Various Neurotransmitter Receptors
| Receptor | Ki (nM) |
| 5-HT1A | 27 ± 5[1][2] |
| 5-HT2 | 1300 - 41000[1][2] |
| 5-HT1C | 1300 - 41000[1][2] |
| α1-adrenergic | 1300 - 41000[1][2] |
| α2-adrenergic | 1300 - 41000[1][2] |
| Dopamine D1 | 1300 - 41000[1][2] |
| Dopamine D2 | 1300 - 41000[1][2] |
The data clearly indicates this compound's high selectivity for the 5-HT1A receptor compared to other serotonin and neurotransmitter receptors.[1][2]
Experimental Protocol: 5-HT1A Receptor Competitive Binding Assay
This protocol describes a standard competitive radioligand binding assay to determine the Ki of this compound for the 5-HT1A receptor.
1. Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., hippocampus or raphe nucleus).
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Test Compound: this compound mesylate.
-
Reference Compound: Buspirone hydrochloride.
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Equipment:
-
Homogenizer
-
Centrifuge (capable of high speed)
-
96-well microplates
-
Pipettes
-
Incubator
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
-
2. Membrane Preparation
-
Homogenize the cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
3. Assay Procedure
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM 5-HT).
-
Test Compound (this compound): 50 µL of varying concentrations of this compound (typically spanning a range of 10⁻¹¹ to 10⁻⁵ M).
-
Reference Compound (Buspirone): 50 µL of varying concentrations of Buspirone.
-
-
Add 50 µL of [³H]8-OH-DPAT to all wells. The final concentration of the radioligand should be at or below its dissociation constant (Kd) for the 5-HT1A receptor (typically around 0.5-1.0 nM).
-
Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Buspirone).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the 5-HT1A receptor binding assay.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound initiates an inhibitory signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.[3] Furthermore, the 5-HT1A receptor can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.[3]
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Research of Buspirone Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and preclinical evaluation of Buspirone (B1668070). Due to the high likelihood of "Binospirone" being a typographical error, this document focuses on Buspirone, a well-documented anxiolytic agent. Buspirone's low oral bioavailability presents a significant challenge in preclinical studies, necessitating carefully designed formulations to achieve consistent and relevant exposures in animal models.
Introduction to Buspirone
Buspirone is an anxiolytic agent belonging to the azapirone chemical class. Its primary mechanism of action involves partial agonism at serotonin (B10506) 5-HT1A receptors.[1][2] It also exhibits a weak antagonist activity at dopamine (B1211576) D2 receptors.[2][3] Unlike benzodiazepines, Buspirone does not possess significant sedative, hypnotic, or muscle relaxant properties.[1] A major characteristic of Buspirone is its extensive first-pass metabolism, which results in a low oral bioavailability of approximately 4-5%.[4][5][6] This necessitates the development of appropriate formulations for preclinical research to ensure adequate systemic exposure for pharmacological and toxicological assessments.
Mechanism of Action and Signaling Pathway
Buspirone primarily modulates the serotonergic system. As a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors, it initially reduces the firing of serotonergic neurons.[1] Chronic administration leads to the desensitization of these autoreceptors, resulting in an overall increase in serotonergic neurotransmission.[3]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. protocols.io [protocols.io]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Binospirone's Effects on the Dorsal Raphe Nucleus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of Binospirone on the dorsal raphe nucleus (DRN). This compound, a selective 5-HT1A receptor partial agonist, exerts significant influence over the serotonergic system, with the DRN being a primary site of action. This document outlines the underlying mechanisms, key quantitative data, and detailed experimental protocols for researchers in pharmacology, neuroscience, and drug development.
Introduction
The dorsal raphe nucleus is the principal source of serotonin (B10506) (5-HT) in the forebrain, playing a crucial role in the regulation of mood, anxiety, and sleep. This compound, and its structural analog buspirone, act as partial agonists at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of DRN serotonergic neurons.[1][2] Activation of these receptors leads to a reduction in the firing rate of these neurons, thereby decreasing the synthesis and release of serotonin in projection areas.[3][4] This mechanism is believed to underlie the anxiolytic and antidepressant effects of this class of drugs.[3][5]
Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound (and its well-studied analog, Buspirone) with the 5-HT1A receptor and its functional consequences on the dorsal raphe nucleus.
Table 1: Receptor Binding Affinity of Buspirone
| Receptor Subtype | Test Compound | K_i_ (nM) | Reference |
| Human 5-HT_1A_ | Buspirone | 3.1 - 891.25 (range from 48 assays) | [6] |
| Rat 5-HT_1A_ | Buspirone | ~10 | [7] |
Note: this compound is expected to have a similar high affinity for the 5-HT1A receptor.
Table 2: Electrophysiological Effects of Buspirone on Dorsal Raphe Nucleus Neurons
| Administration Route | ED_50_ | Effect | Species | Reference |
| Intravenous (i.v.) | 0.011 mg/kg | Inhibition of firing | Rat | [8] |
| Intraperitoneal (i.p.) | 0.088 mg/kg | Inhibition of firing | Rat | [8] |
| Intraperitoneal (i.p.) | 134 µg/kg | Total inhibition of spontaneous activity | Rat | [6] |
Note: this compound is expected to produce a dose-dependent inhibition of DRN serotonergic neuron firing.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade initiated by this compound at the 5-HT1A receptor and the general workflows for key experimental procedures.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the effects of this compound on the dorsal raphe nucleus.
Protocol 1: In Vivo Single-Unit Electrophysiology in the Anesthetized Rat
This protocol is designed to measure the change in the spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane)
-
Stereotaxic frame
-
Recording microelectrodes (glass or tungsten)
-
Amplifier and data acquisition system
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Infusion pump and syringe
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Surgical Procedure: Perform a craniotomy to expose the brain surface over the dorsal raphe nucleus. Stereotaxic coordinates for the DRN are approximately -7.8 mm posterior to bregma, 0.0 mm lateral, and 5.5-7.0 mm ventral to the dura.
-
Electrode Placement: Slowly lower a recording microelectrode into the DRN. Identify serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration action potentials.
-
Baseline Recording: Once a stable, single-unit recording is established, record the baseline firing rate for at least 10-15 minutes.
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses. A cumulative dosing regimen can be used.
-
Post-Administration Recording: Record the neuronal firing rate for a sufficient period after each dose to observe the full effect.
-
Data Analysis: Calculate the mean firing rate before and after drug administration. Express the change in firing rate as a percentage of the baseline. Determine the ED_50_ for the inhibitory effect of this compound.
-
Histological Verification: At the end of the experiment, create a small electrolytic lesion at the recording site. Perfuse the brain and perform histological analysis to confirm the electrode placement within the DRN.
Protocol 2: In Vivo Microdialysis for Serotonin Release in the Dorsal Raphe Nucleus
This protocol measures the extracellular levels of serotonin in the dorsal raphe nucleus in response to this compound administration.
Materials:
-
Male Wistar rats (250-350 g)
-
Anesthetic (for surgery)
-
Stereotaxic frame
-
Guide cannula and microdialysis probes
-
Surgical drill and dental cement
-
Freely moving animal system with a liquid swivel
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Perchloric acid
Procedure:
-
Guide Cannula Implantation: Anesthetize the rat and implant a guide cannula stereotaxically, targeting the dorsal raphe nucleus. Secure the cannula to the skull with dental cement. Allow the animal to recover for 48-72 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the DRN of the awake, freely moving animal.
-
Equilibration and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 90-120 minute equilibration period. Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) or vehicle.
-
Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-administration. Add a small volume of perchloric acid to each sample to prevent serotonin degradation and store at -80°C.
-
Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
Data Analysis: Calculate the average serotonin concentration in the baseline samples. Express the serotonin levels in the post-administration samples as a percentage of the baseline average.
-
Histological Verification: After the experiment, sacrifice the animal and perfuse the brain to histologically verify the location of the microdialysis probe.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on the dorsal raphe nucleus. By utilizing these methodologies, researchers can further elucidate the precise mechanisms of action of this compound and other 5-HT1A receptor modulators, contributing to the development of more effective therapeutics for anxiety and depressive disorders.
References
- 1. rcsb.org [rcsb.org]
- 2. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the release of serotonin in the dorsal raphe nucleus by alpha1 and alpha2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular recording in vivo from serotonergic neurons in the rat dorsal raphe nucleus: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Multiple high-affinity binding sites for - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of serotonergic dorsal raphe neurons by systemic and iontophoretic administration of buspirone, a non-benzodiazepine anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Binospirone as a Tool to Study Serotonin Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binospirone (MDL 73005EF) is a potent and selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, belonging to the azapirone class of compounds.[1] Its distinct pharmacological profile makes it a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. This compound acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1] This dual activity allows for the nuanced dissection of serotonergic signaling pathways. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental paradigms.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: this compound Binding Affinity for the 5-HT1A Receptor
| Compound | Parameter | Value | Radioligand | Tissue/System | Reference |
| This compound (MDL 73005EF) | pIC50 | 8.6 | [3H]8-OH-DPAT | 5-HT1A Recognition Site | [2] |
| This compound (MDL 73005EF) | IC50 (nM) | ~2.5 | [3H]8-OH-DPAT | 5-HT1A Recognition Site | [2] |
Note: The IC50 value was calculated from the pIC50 value (10-8.6 M).
Table 2: this compound Functional Activity at the 5-HT1A Receptor
| Compound | Parameter | Value | Assay Type | System | Reference |
| This compound (MDL 73005EF) | pEC50 | 9.3 ± 0.2 | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | [2] |
| This compound (MDL 73005EF) | EC50 (nM) | ~0.5 | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | |
| This compound (MDL 73005EF) | Intrinsic Activity | Full Agonist | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | |
| This compound (MDL 73005EF) | Intrinsic Activity | Partial Agonist | Adenylate Cyclase Inhibition | Rat Hippocampal Membranes |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the canonical 5-HT1A receptor signaling pathway and the proposed dual mechanism of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving Binospirone Solubility for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with binospirone for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is an azapirone derivative that acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors, giving it potential anxiolytic properties.[1] Like other compounds in its class, this compound is expected to have limited aqueous solubility.[2] This poor solubility can lead to challenges in preparing formulations for in vivo administration, potentially causing precipitation, inaccurate dosing, and low or variable bioavailability.[2] The mesylate salt form of this compound is intended to improve upon the aqueous solubility of the free base.[2]
Q2: What are the initial steps to take when encountering solubility issues with this compound mesylate in aqueous buffers?
When this compound mesylate precipitates from an aqueous buffer, consider the following troubleshooting steps:
-
pH Adjustment: this compound's solubility is likely pH-dependent. For basic compounds like this compound, lowering the pH of the buffer can increase the proportion of the more soluble, ionized form. It is recommended to adjust the buffer's pH to be at least two units away from the compound's pKa.[2]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility. Common co-solvents for in vivo studies include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and polyethylene (B3416737) glycol (PEG). Start with a low percentage of the co-solvent (e.g., 1-5%) and incrementally increase it until the desired concentration is achieved, while being mindful of the potential for solvent toxicity in your experimental model.
-
Sonication: To aid the dissolution process, especially for small particles, use a bath sonicator. This can increase the rate at which this compound mesylate dissolves in the chosen solvent system.
Q3: What are some advanced strategies to improve the solubility and bioavailability of this compound for in vivo administration?
If basic troubleshooting is insufficient, more advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Use of Solubilizing Agents: Surfactants and solubilizers like Kolliphor® EL (formerly Cremophor® EL) or Solutol® HS 15 can be used to create micellar formulations that enhance the solubility of poorly water-soluble drugs. A concentrated stock of this compound mesylate can be prepared in the solubilizer before being diluted into the aqueous vehicle.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation and improve its transport across biological barriers, which may also enhance its bioavailability.
Troubleshooting Guide
Problem 1: this compound mesylate precipitates out of my aqueous buffer during formulation preparation.
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit | Decrease the concentration of this compound mesylate in the formulation. If a higher concentration is necessary, explore the use of co-solvents, pH adjustment, or more advanced solubilization techniques. |
| Suboptimal pH of the buffer | Determine the pKa of this compound and adjust the pH of the buffer to be at least 2 pH units away from this value to favor the ionized, more soluble form. For a basic compound, this typically involves lowering the pH. |
| Temperature fluctuations | Ensure the solution is prepared and maintained at a consistent temperature, as solubility can be temperature-dependent. |
Problem 2: Low or inconsistent results in animal studies after oral administration of this compound mesylate.
| Possible Cause | Recommended Solution |
| Incomplete dissolution in the vehicle | Ensure complete dissolution of this compound mesylate in the vehicle before administration. Visually inspect for any particulates. Consider preparing a stock solution in a suitable organic solvent like DMSO and then diluting it into the final vehicle. |
| Precipitation in the gastrointestinal tract | The change in pH from the vehicle to the stomach and intestines can cause precipitation. Consider using a formulation with cyclodextrins or other solubilizing agents to maintain the drug in solution. |
| First-pass metabolism | This compound may be subject to extensive metabolism in the liver, reducing the amount of active drug reaching systemic circulation. Alternative routes of administration, such as intraperitoneal injection or intranasal delivery, could be explored to bypass first-pass metabolism. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Buspirone (B1668070) (as a proxy)
| Property | This compound (Free Base) | This compound Mesylate | Buspirone (Free Base) | Buspirone Hydrochloride |
| Molecular Formula | C₂₀H₂₆N₂O₄ | C₂₁H₃₀N₂O₇S | C₂₁H₃₁N₅O₂ | C₂₁H₃₁N₅O₂ · HCl |
| Molecular Weight | 358.43 g/mol | 454.5 g/mol | 385.5 g/mol | 422.0 g/mol |
| Water Solubility | Not Available | Not Available | 0.588 mg/mL | Very soluble |
| LogP | 2.3 (Computed) | Not Available | 2.5 | Not Available |
| pKa | Not Available | Not Available | 7.3 | Not Available |
Note: The data for buspirone is provided as an estimation for this compound's properties due to the structural similarities and lack of direct experimental data for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Mesylate Formulation for Intraperitoneal Injection in Rodents
This protocol is adapted from methods used for the related compound, buspirone.
Materials:
-
This compound mesylate
-
Sterile saline (0.9% sodium chloride)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound mesylate.
-
Transfer the powder to a sterile vial.
-
Add a small volume of sterile saline to the vial.
-
Vortex the mixture thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming or sonication can be applied.
-
Once dissolved, add the remaining sterile saline to reach the final desired concentration.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
Protocol 2: Preparation of a this compound Mesylate Formulation for Oral Gavage in Rodents Using a Co-solvent System
Materials:
-
This compound mesylate
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare the vehicle by mixing 50% DMSO, 40% PEG300, and 10% ethanol by volume.
-
Weigh the required amount of this compound mesylate.
-
Add the this compound mesylate to a sterile microcentrifuge tube.
-
Add the vehicle to the tube to achieve the desired final concentration.
-
Vortex the mixture vigorously until the this compound mesylate is completely dissolved.
-
Ensure the final solution is clear before administration.
Protocol 3: Preparation of a this compound Mesylate-HP-β-CD Inclusion Complex
This protocol is designed to enhance the aqueous solubility of this compound mesylate through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound mesylate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Methodology:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in deionized water.
-
Slowly add powdered this compound mesylate to the HP-β-CD solution while continuously stirring. A 1:1 molar ratio of this compound to HP-β-CD is a recommended starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
After stirring, freeze the solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
The resulting powder is the this compound mesylate-HP-β-CD inclusion complex, which should have improved aqueous solubility.
Visualizations
Caption: A workflow for troubleshooting this compound mesylate solubility issues.
Caption: Experimental workflow for preparing a this compound-HP-β-CD inclusion complex.
References
Technical Support Center: Overcoming Poor Bioavailability of Binospirone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Binospirone (also known as Buspirone) in animal research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in animal models and humans?
A1: this compound is well absorbed from the gastrointestinal tract, but it undergoes extensive first-pass metabolism, primarily in the liver and gut wall.[1][2][3] This rapid breakdown of the drug before it reaches systemic circulation results in a very low absolute oral bioavailability, estimated to be around 4-5%.[1][2]
Q2: What is the primary metabolic pathway responsible for this compound's low bioavailability?
A2: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system through oxidative reactions. This process generates several metabolites, including the active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) and the inactive metabolite 5-hydroxybuspirone. The high activity of CYP3A4 in the liver is the main reason for the drug's extensive presystemic clearance.
Q3: What are the principal formulation strategies to improve the oral bioavailability of this compound?
A3: To overcome low oral bioavailability, several advanced formulation strategies are employed. These include:
-
Lipid-Based Delivery Systems: Formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can enhance absorption through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles can protect it from metabolic enzymes and improve its absorption profile.
-
Amorphous Solid Dispersions: This technique increases the drug's dissolution rate and apparent solubility, which can improve absorption for poorly soluble compounds.
-
Controlled-Release Systems: Oral osmotic pump tablets can provide zero-order drug release, which helps in maintaining steady therapeutic concentrations and can improve pharmacokinetic parameters.
Q4: Which alternative routes of administration are being explored to bypass the first-pass effect?
A4: To avoid the gastrointestinal tract and the liver, the following routes have shown promise:
-
Intranasal Delivery: This route offers direct nose-to-brain delivery, bypassing the blood-brain barrier and first-pass metabolism. Formulations such as microemulsions and thiolated chitosan (B1678972) nanoparticles have been successfully used to increase brain concentration of the drug.
-
Transdermal Delivery: A transdermal therapeutic system (TTS), or skin patch, allows the drug to be absorbed directly into the systemic circulation, completely avoiding the first-pass effect. Studies in rabbits have shown this method can significantly improve bioavailability compared to oral administration.
Troubleshooting Guide
Problem: I am observing low and highly variable plasma concentrations of this compound after oral gavage in rats.
Cause & Solution: This is a classic presentation of this compound's poor and variable bioavailability due to extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Inhibit Metabolism: Co-administer a known CYP3A4 inhibitor. Studies in rabbits using resveratrol (B1683913) have shown a significant increase in bioavailability, likely by inhibiting CYP3A4. Note that this approach may increase variability if the inhibitor's effect is not consistent.
-
Change Formulation: Standard aqueous solutions will yield poor results. Switch to a bioavailability-enhancing formulation.
-
Solid Lipid Nanoparticles (SLNs): An SLN formulation has been shown to significantly increase the relative bioavailability in Wistar rats compared to a drug solution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are effective for BCS Class II drugs (low solubility, high permeability) and can enhance absorption by presenting the drug in a solubilized state with a large surface area.
-
-
Change Administration Route: If the experimental goal allows, switch to a route that avoids first-pass metabolism, such as intravenous (for baseline pharmacokinetics), subcutaneous, or intranasal administration.
-
Problem: My study requires achieving therapeutic concentrations of this compound in the brain, but systemic administration is proving ineffective.
Cause & Solution: Ineffective brain delivery is caused by two main barriers: the blood-brain barrier (BBB) and the extensive first-pass metabolism that reduces the amount of drug reaching circulation in the first place.
-
Troubleshooting Steps:
-
Utilize Intranasal Delivery: This is the most direct approach to target the brain while bypassing the liver. Thiolated chitosan nanoparticles administered intranasally have been shown to achieve significantly higher brain concentrations compared to intravenous administration.
-
Formulate for Brain Penetration: Nanoparticle-based systems can be engineered to cross the BBB. Encapsulating this compound in nanoparticles can protect it from efflux transporters like P-glycoprotein (P-gp) at the BBB, which may actively pump the drug out of the brain.
-
Workflow for Brain Delivery: First, confirm the low brain uptake with a standard formulation via systemic administration. Next, develop a nanocarrier system (e.g., NLCs, polymeric nanoparticles) or an intranasal formulation (e.g., microemulsion). Finally, perform comparative pharmacokinetic studies in an animal model, measuring drug concentrations in both plasma and brain homogenate.
-
Problem: The observed in-vivo half-life of this compound is very short, requiring frequent dosing in my chronic study.
Cause & Solution: this compound is cleared rapidly from the body, with a reported elimination half-life of only 2-3 hours in humans, which is also short in animal models.
-
Troubleshooting Steps:
-
Develop a Sustained-Release Formulation:
-
Transdermal Patch: A reservoir-based transdermal system is designed for prolonged, continuous drug release over 24 hours or more, which is ideal for chronic studies.
-
Oral Osmotic Pump: An elementary osmotic pump tablet can provide zero-order, sustained release over 24 hours, reducing the need for multiple daily doses and maintaining more stable plasma concentrations.
-
-
Use Nanoparticle Formulations: Nanoparticle systems, such as SLNs or NLCs, can also provide a sustained-release effect as the drug gradually leaches out from the lipid or polymer matrix.
-
Visualizations and Diagrams
Caption: Diagram illustrating how first-pass metabolism drastically reduces this compound's bioavailability.
Caption: A typical workflow for developing and evaluating a nanoparticle-based formulation.
Caption: Comparison of delivery routes for this compound and their ability to avoid first-pass metabolism.
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation / Route | Animal Model | Key Finding | Reference |
| Oral Solution | Rabbits | Baseline oral bioavailability is very low. | |
| Reservoir-Based Transdermal System | Rabbits | 2.65-fold improvement in bioavailability compared to oral solution. | |
| Intranasal Microemulsion | Wistar Rats | Absolute bioavailability of 15.85% (vs. ~4% for oral). | |
| Solid Lipid Nanoparticles (Oral) | Wistar Rats | Significantly increased relative bioavailability compared to drug solution. | |
| Thiolated Chitosan Nanoparticles (Intranasal) | - | Brain concentration (797 ng/mL) was significantly higher than after intravenous (384 ng/mL) or intranasal solution (417 ng/mL). | |
| Oral Solution + Resveratrol | Rabbits | Significant increase in bioavailability, presumed due to CYP3A4 inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Based on the emulsification-evaporation and sonication method.
-
Preparation of Organic Phase:
-
Dissolve a defined amount of lipid (e.g., cetyl alcohol) and lecithin (B1663433) in a mixture of organic solvents (e.g., acetone:dichloromethane).
-
Add this compound HCl to this organic phase and mix until fully dissolved.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., Tween 20).
-
-
Emulsification:
-
Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for a set period (e.g., 10 minutes). This creates an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvents to evaporate, leading to the precipitation of SLNs.
-
-
Sonication:
-
Sonicate the SLN suspension using a probe sonicator to reduce particle size and ensure homogeneity.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the drug entrapment efficiency by centrifuging the SLN dispersion, separating the supernatant, and quantifying the amount of free drug using a suitable analytical method like HPLC.
-
Protocol 2: Preparation of this compound Intranasal Microemulsion
Based on the method for preparing an oil-in-water microemulsion.
-
Component Selection:
-
Identify the optimal oil phase (e.g., isopropyl myristate), surfactant (e.g., Tween 80), and co-surfactant (e.g., propylene (B89431) glycol) by constructing pseudo-ternary phase diagrams to map the microemulsion existence zone.
-
-
Preparation of Formulation:
-
Prepare the surfactant/co-surfactant (S/CoS) mixture at a predetermined optimal weight ratio (e.g., 2:1).
-
Add the oil phase to the S/CoS mixture and mix thoroughly.
-
Dissolve the required amount of this compound HCl in water.
-
Titrate the oil-S/CoS mixture with the aqueous drug solution under gentle stirring until a clear, transparent microemulsion forms spontaneously.
-
-
Characterization:
-
Confirm the formation of the microemulsion by observing its transparency (% Transmittance > 99%).
-
Measure the mean globule size and PDI using DLS.
-
Measure the pH to ensure it is suitable for nasal administration (typically pH 6.0-6.5).
-
Conduct in-vitro drug release studies using a modified Franz diffusion cell with a synthetic or biological membrane.
-
Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS
A general procedure for drug quantification in biological matrices.
-
Sample Preparation:
-
Accurately weigh a portion of the harvested brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.
-
-
Extraction:
-
To a known volume of homogenate, add a known concentration of an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Perform a liquid-liquid extraction or solid-phase extraction. For liquid-liquid extraction, add an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers.
-
Collect the organic layer containing the drug and internal standard.
-
-
Analysis:
-
Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into blank brain homogenate and processing them in the same manner as the study samples.
-
Determine the concentration of this compound in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Bioavailability of Buspirone From Reservoir-Based Transdermal Therapeutic System, Optimization of Formulation Employing Box–Behnken Statistical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Binospirone Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of binospirone in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
This compound, like its structural analog buspirone (B1668070), is susceptible to degradation under several conditions in aqueous solutions. The primary concerns are hydrolysis (both acid and base-catalyzed), oxidation, and photodegradation.[1][2] The stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability and solubility of this compound in aqueous solutions?
The pH of an aqueous solution is a critical factor for both the stability and solubility of this compound. As an azapirone derivative, this compound's solubility is pH-dependent; it is more soluble in acidic conditions.[3] Conversely, the rate of hydrolysis can be accelerated under both strongly acidic and basic conditions. Therefore, maintaining an optimal pH is crucial for preparing stable solutions.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, studies on the closely related compound, buspirone, indicate that "buspirone acid hydrochloride" is a major degradation product resulting from hydrolysis.[2][4] Oxidative and photolytic stress can also lead to the formation of various other degradation products. It is essential to use a stability-indicating analytical method to separate and quantify these potential degradants.
Q4: What general precautions should I take when preparing and storing this compound aqueous solutions?
To minimize degradation, it is recommended to:
-
Control pH: Prepare solutions in a buffer system that ensures the compound's stability, avoiding highly acidic or alkaline conditions.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Maintain Low Temperatures: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for experiments to ensure accuracy.
-
Consider an Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen can help prevent oxidative degradation.
Troubleshooting Guides
Problem: Unexpected peaks appear in my HPLC chromatogram when analyzing a this compound solution.
-
Possible Cause: This is a common sign of this compound degradation. The additional peaks likely correspond to one or more degradation products.
-
Recommended Solution:
-
Confirm Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent drug from its degradation products.
-
Perform Forced Degradation Studies: To identify the potential degradation products, subject a sample of this compound to forced degradation conditions (acid, base, oxidation, heat, and light). This will help in tentatively identifying the peaks in your chromatogram.
-
Review Solution Preparation and Storage: Assess if the solution was exposed to any stress conditions (e.g., extreme pH, light, high temperature) during preparation or storage.
-
Problem: I am observing a loss of potency or inconsistent results in my bioassays using a this compound stock solution.
-
Possible Cause: A decrease in the concentration of the active this compound due to degradation in the stock solution.
-
Recommended Solution:
-
Re-analyze the Stock Solution: Use a validated stability-indicating HPLC method to accurately determine the current concentration of this compound in your stock solution.
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions from solid material for critical experiments.
-
Optimize Storage Conditions: If stock solutions need to be stored, evaluate the stability under different conditions (e.g., -20°C vs. -80°C, protected from light) to determine the optimal storage protocol.
-
Problem: My this compound solution has changed color or appears cloudy.
-
Possible Cause: Visual changes such as discoloration or precipitation are indicators of chemical degradation or solubility issues.
-
Recommended Solution:
-
Discard the Solution: Do not use a solution that has changed in appearance, as the integrity of the compound is compromised.
-
Investigate the Cause:
-
Discoloration: This may be due to oxidative or photolytic degradation. Ensure future solutions are protected from light and consider deoxygenating the solvent.
-
Cloudiness/Precipitation: This could be due to exceeding the solubility of this compound at the given pH and temperature, or the formation of an insoluble degradation product. Re-evaluate the solvent system and pH.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Buspirone HCl (as a proxy for this compound)
| Stress Condition | Reagents and Conditions | Observation | Major Degradation Product (Tentative for this compound) |
| Acid Hydrolysis | 0.1 M HCl, heated | Significant degradation | Analogous to Buspirone Acid Hydrochloride |
| Base Hydrolysis | 0.1 M NaOH, heated | Significant degradation | Not specified, but degradation is expected |
| Oxidation | 3-30% H₂O₂, ambient temp | Degradation observed | Not specified, but degradation is expected |
| Thermal Degradation | 70°C, solid state or solution | Decomposition observed | Multiple breakdown products |
| Photodegradation | Exposure to UV/Vis light | Degradation observed | Not specified, but degradation is expected |
Table 2: pH-Dependent Solubility of Buspirone Hydrochloride Polymorphs (as a proxy for this compound)
| pH of Dissolution Media | Solubility of Form 1 (mg/mL) | Solubility of Form 2 (mg/mL) |
| 1.2 (0.1 M HCl) | 12.35 ± 0.05 | 12.28 ± 0.04 |
| 4.5 (Sodium Acetate Buffer) | 11.85 ± 0.04 | 11.81 ± 0.03 |
| 6.8 (Potassium Phosphate (B84403) Buffer) | 9.07 ± 0.03 | 9.04 ± 0.02 |
| Data adapted from studies on buspirone hydrochloride polymorphs and is intended to be representative. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Forced degradation chamber (temperature, humidity, and light controlled)
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Transfer the stock solution to a vial and expose it to 70°C in a stability chamber for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Point (based on Buspirone methods):
-
Column: Ultrasphere C18 (or equivalent), 40°C
-
Mobile Phase: A gradient program with a phosphate buffer (e.g., pH 6.9) and an organic modifier like an acetonitrile-methanol mixture.
-
Detection: Photodiode array detector to monitor at multiple wavelengths (e.g., 210 nm and 244 nm).
-
Validation: The method should be validated according to ICH guidelines for selectivity, repeatability, linearity, range, accuracy, and robustness. The analysis of samples from the forced degradation study is crucial for demonstrating selectivity.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's action on 5-HT1A receptors.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.
References
Technical Support Center: Troubleshooting Binospirone Variability in Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability when using binospirone in behavioral assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MDL 73005EF) is a selective 5-HT1A receptor ligand.[1] Its mechanism of action is complex, as it acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2] This dual activity modulates serotonergic neurotransmission, which is thought to underlie its effects on anxiety and other behaviors.
Q2: How does this compound differ from buspirone (B1668070)?
While both are azapirones and act on 5-HT1A receptors, their profiles differ. This compound is reported to be more potent and selective for the 5-HT1A receptor compared to buspirone.[1] A key distinction is their effect in certain behavioral paradigms; for instance, in the elevated plus-maze, this compound has been shown to produce anxiolytic-like effects, whereas buspirone can have opposite or inconsistent effects.[1]
Q3: What are the most common behavioral assays used to test this compound?
This compound's anxiolytic-like properties are commonly investigated using the elevated plus-maze (EPM) and the water-lick conflict test.[1] While less common, the forced swim test (FST) may also be used to assess its potential antidepressant-like effects, although results with related compounds like buspirone in the FST can be complex, sometimes showing an increase in immobility.[3]
Q4: Why am I seeing high variability in my results with this compound?
Variability with this compound can stem from numerous sources, including:
-
Pharmacological Factors: Dose, route of administration, and timing of the experiment relative to drug administration.
-
Animal-Related Factors: Species, strain, sex, age, and individual differences in stress reactivity.
-
Environmental Factors: Housing conditions (isolated vs. group-housed), lighting in the testing room, and noise levels.[2]
-
Procedural Factors: Handling of the animals, specific parameters of the behavioral apparatus, and time of day of testing.
Troubleshooting Guides
Issue 1: Inconsistent or No Anxiolytic-Like Effect in the Elevated Plus-Maze (EPM)
Q: I am not observing the expected increase in open arm exploration with this compound in the EPM. What could be the cause?
A: Several factors could contribute to a lack of anxiolytic-like effect. Consider the following:
-
Dose Selection: The dose-response curve for compounds like this compound can be complex, sometimes following an inverted-U shape. A dose that is too low or too high may not produce the desired effect. It is crucial to perform a dose-response study. For buspirone, an analogue of this compound, anxiolytic activity in the EPM has been observed in a low, narrow dose range (e.g., 0.03-0.3 mg/kg, p.o. in rats).[4]
-
Timing of Administration: The time between drug administration and testing is critical. For buspirone, locomotor-suppressing effects are more prominent shortly after injection (e.g., 30 minutes), while anxiolytic-like effects may emerge later (e.g., 2-4 hours post-injection).[2]
-
Animal Stress Levels: High baseline levels of anxiety in the animals can mask the effects of an anxiolytic. Ensure proper acclimatization to the housing and testing rooms. Previous stress exposure can also alter the response to serotonergic drugs.[5]
-
Apparatus and Environment: The dimensions of the maze, the height of the walls on the closed arms, and the lighting conditions can all influence baseline anxiety levels and drug effects.
Issue 2: Conflicting Results in the Forced Swim Test (FST)
Q: My results with this compound in the FST are variable, and sometimes I even see an increase in immobility. Why is this happening?
A: The FST can be particularly sensitive to the complex pharmacology of 5-HT1A receptor ligands.
-
Mixed Agonist/Antagonist Profile: this compound's opposing actions at pre- and postsynaptic 5-HT1A receptors can lead to complex behavioral outcomes. The net effect may depend on the baseline state of the serotonergic system in the animals.
-
Dose-Dependent Effects: Studies with the related compound buspirone have shown that it can dose-dependently increase immobility in the FST in mice.[3] This effect may be related to its specific interactions with postsynaptic 5-HT1A receptors.
-
Confounding Effects on Locomotor Activity: It is essential to assess general locomotor activity in a separate test (e.g., open field test) to ensure that changes in immobility in the FST are not simply a reflection of sedation or hyperactivity. Buspirone has been shown to decrease locomotor activity at higher doses.[2]
Data Presentation
Table 1: Dose-Response Effects of Buspirone in Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| Elevated Plus-Maze | Rat (Long-Evans) | Oral (p.o.) | 0.03 - 0.3 mg/kg | Anxiolytic-like (inverted-U shape) | [4] |
| Elevated Plus-Maze | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Anxiolytic-like (high dose compromised by reduced activity) | [6] |
| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Increased immobility | [3] |
| Open Field Test | Mouse | Intraperitoneal (i.p.) | 8.0 mg/kg | Decreased locomotor activity | [5] |
Note: Data for this compound is limited; buspirone data is provided as a reference for a related compound. Direct extrapolation of doses and effects should be done with caution.
Table 2: Factors Influencing Variability in Behavioral Assays with 5-HT1A Ligands
| Factor | Parameter | Potential Impact on Results | Citation(s) |
| Animal | Species/Strain | Differences in receptor density and distribution, metabolism, and baseline anxiety. | [4] |
| Sex | Hormonal fluctuations can influence anxiety-like behavior and drug responses. | ||
| Age | Drug metabolism and behavioral responses can change with age. | ||
| Environment | Housing | Individually housed animals may show a greater anxiolytic response to buspirone. | [2] |
| Lighting | Bright lighting can increase baseline anxiety, potentially masking anxiolytic effects. | ||
| Noise | Sudden noises can startle animals and increase stress. | ||
| Procedure | Drug Administration | Route and timing can significantly alter bioavailability and behavioral effects. | [2] |
| Handling | Extensive or inconsistent handling can be a stressor. | ||
| Time of Day | Circadian rhythms can affect both baseline behavior and drug metabolism. |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Rodents
-
Apparatus: A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor. The dimensions should be appropriate for the species being tested (e.g., for rats, arms are typically 50 cm long and 10 cm wide, with closed arm walls 40 cm high).
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a 5-minute period. c. Record the session using a video camera mounted above the maze. d. After the 5-minute session, gently remove the animal and return it to its home cage. e. Clean the maze thoroughly between each animal with an appropriate solution (e.g., 70% ethanol) to remove any olfactory cues.
-
Data Analysis: Score the video recordings for the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic-like effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Forced Swim Test (FST) Protocol for Rodents
-
Apparatus: A transparent cylinder (e.g., for mice, 20 cm in diameter and 30 cm high) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.
-
Procedure (Two-Day Protocol for Rats): a. Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute swim session. b. Remove the rat, dry it with a towel, and return it to its home cage. c. Day 2 (Test): Administer this compound or vehicle. After the appropriate pre-treatment time, place the rat back into the water-filled cylinder for a 5-minute test session. d. Record the session with a video camera.
-
Procedure (Single-Day Protocol for Mice): a. Administer this compound or vehicle. b. After the pre-treatment time, place the mouse in the cylinder for a 6-minute session. The first 2 minutes are typically for habituation, and the last 4 minutes are scored.
-
Data Analysis: Score the video for the duration of immobility (i.e., when the animal makes only the minimal movements necessary to keep its head above water). A decrease in immobility time is often interpreted as an antidepressant-like effect, while an increase may indicate a different pharmacological action.
Visualizations
Caption: this compound's signaling pathway via the 5-HT1A receptor.
Caption: General experimental workflow for a behavioral assay.
Caption: Troubleshooting decision tree for this compound variability.
References
- 1. Differential influence of selective 5-HT5A vs 5-HT1A, 5-HT1B, or 5-HT2C receptor blockade upon light-induced phase shifts in circadian activity rhythms: interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Binospirone Dosage for Anxiolytic Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing binospirone dosage for its anxiolytic effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its anxiolytic effects?
This compound is an azapirone derivative that exhibits high affinity and partial agonist activity at the serotonin (B10506) 5-HT1A receptor.[1] Its anxiolytic effects are primarily attributed to its modulation of the serotonergic system.[2] As a partial agonist, it can act as a net agonist in states of low serotonergic tone and as a net antagonist in states of high serotonergic tone, thereby stabilizing serotonergic neurotransmission.[1] The anxiolytic action is thought to be mainly mediated by its interaction with presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release.[3] Over time, this leads to desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity.[3]
Q2: What are the key pharmacokinetic parameters to consider when designing a dosage regimen for this compound?
While specific pharmacokinetic data for this compound is limited, we can infer from its close analog, buspirone (B1668070). Buspirone is rapidly absorbed orally and undergoes extensive first-pass metabolism. It has a low oral bioavailability (around 4%) and a relatively short elimination half-life of about 2.5 hours. Peak plasma concentrations are typically reached within 1 hour of oral administration. Given these characteristics, a multiple-dosing-per-day schedule is often necessary to maintain therapeutic concentrations. Researchers should consider performing pharmacokinetic studies in their specific animal model to determine the optimal dosing interval for this compound.
Q3: What are the recommended starting doses for preclinical studies with this compound?
For preclinical studies in rodents using models like the elevated plus maze (EPM) or light-dark box test, starting doses for buspirone have been in the range of 0.03 to 10.0 mg/kg administered orally. It is important to note that an inverted U-shaped dose-response curve has been observed for buspirone in the EPM, with lower doses (0.03-0.3 mg/kg) showing anxiolytic effects, while higher doses may not be as effective or could induce other behavioral changes. A dose-finding study is highly recommended to determine the optimal anxiolytic dose of this compound for the specific animal model and behavioral paradigm being used.
Q4: How long does it take to observe the anxiolytic effects of this compound in experimental models?
Unlike benzodiazepines which have a rapid onset of action, the anxiolytic effects of azapirones like buspirone may have a delayed onset. In clinical settings, it can take 2 to 4 weeks for the full therapeutic effect to become apparent. In preclinical studies, while acute anxiolytic effects can sometimes be observed, the experimental design should also consider the possibility of a delayed onset of action, potentially requiring sub-chronic or chronic dosing regimens to fully characterize the anxiolytic potential of this compound.
Troubleshooting Guides
Problem: Inconsistent or no anxiolytic effect observed in the elevated plus maze (EPM) test.
-
Possible Cause 1: Inappropriate Dosage.
-
Solution: As mentioned, buspirone exhibits an inverted U-shaped dose-response curve in the EPM. It is crucial to test a wide range of doses, including very low doses, to identify the therapeutic window. A pilot dose-response study is essential.
-
-
Possible Cause 2: Animal Strain and Handling.
-
Solution: Different rodent strains can exhibit varying baseline levels of anxiety. Ensure the use of a consistent and appropriate strain for anxiety research. Proper animal handling and habituation to the experimental environment are critical to reduce stress-induced variability.
-
-
Possible Cause 3: Environmental Factors.
-
Solution: The lighting conditions, noise levels, and time of day can all influence behavior in the EPM. Maintain consistent environmental conditions across all experimental groups. The open arms should be adequately illuminated to create an anxiogenic environment.
-
Problem: High variability in the light-dark box test results.
-
Possible Cause 1: Insufficient Light Contrast.
-
Solution: The anxiolytic effect in this test relies on the conflict between the natural tendency to explore and the aversion to a brightly lit area. Ensure a significant and consistent difference in illumination between the light and dark compartments (e.g., light compartment: 200-400 lux; dark compartment: <5 lux).
-
-
Possible Cause 2: Habituation.
-
Solution: Repeated testing of the same animal in the light-dark box can lead to habituation and altered behavioral responses. Each animal should ideally be tested only once.
-
-
Possible Cause 3: Drug Administration Timing.
-
Solution: The timing of drug administration relative to the behavioral test is crucial. Given the rapid absorption and short half-life of buspirone, the test should be conducted during the expected peak plasma concentration. This timing should be determined in preliminary pharmacokinetic studies for this compound.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Buspirone in Different Species
| Parameter | Human | Rat | Rhesus Monkey |
| Oral Bioavailability (%) | ~4 | 17.5 | High inter-animal variability |
| Tmax (hours) | <1 | ~1 | Not specified |
| Elimination Half-life (hours) | ~2.5 | ~1.1 | ~1.5 (single dose) |
| Clearance (L/h/kg) | ~1.7 | ~5.87 | Not specified |
Note: This data is for buspirone and should be used as a reference for this compound studies. Actual values for this compound may differ.
Table 2: Receptor Binding Affinities (Ki, nM) of Buspirone and Analogs
| Compound | 5-HT1A Receptor | Dopamine D2 Receptor |
| Buspirone | 24 | 380 |
| Ipsapirone | 9.5 | >10,000 |
| Tandospirone | High affinity | Low affinity |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Elevated Plus Maze (EPM) for Rodents
Objective: To assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the predetermined time before the test (e.g., 30 minutes for oral administration).
-
Test Initiation: Place the animal on the central platform of the EPM, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the following parameters using the video tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Light-Dark Box Test for Mice
Objective: To evaluate anxiety-like behavior based on the conflict between exploration and aversion to a brightly lit environment.
Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment with an opening between them).
-
Light source and lux meter.
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Experimental animals (mice).
Procedure:
-
Apparatus Setup: Ensure the light compartment is brightly and evenly illuminated (200-400 lux) and the dark compartment is dark (<5 lux).
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle control at the appropriate time before the test.
-
Test Initiation: Place the mouse in the center of the brightly lit compartment.
-
Data Collection: Allow the mouse to freely explore the apparatus for 5-10 minutes. Record the following parameters:
-
Latency to first enter the dark compartment.
-
Total time spent in the light compartment.
-
Total time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.
Mandatory Visualizations
Caption: this compound's 5-HT1A Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Anxiolytic Experiments.
References
Technical Support Center: LC-MS/MS Method Development for Binospirone Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Binospirone. As publicly available, validated methods for this compound are limited, this guide focuses on the principles of method development and provides a framework for creating a robust analytical assay.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the development and execution of an LC-MS/MS method for this compound.
| Issue ID | Question | Possible Causes & Troubleshooting Steps |
| PEAK-01 | Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for this compound? | Possible Causes: - Incompatible sample solvent and mobile phase.- Column degradation or contamination.- Inappropriate pH of the mobile phase.- Secondary interactions with the stationary phase.Troubleshooting Steps: 1. Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equivalent to the initial mobile phase composition. High organic content in the sample solvent can cause peak distortion.[1]2. Column Health: Flush the column with a strong solvent wash recommended by the manufacturer. If the problem persists, consider replacing the guard column or the analytical column.[1]3. Mobile Phase pH: Adjust the mobile phase pH. For a basic compound like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) can improve peak shape by ensuring the analyte is in a consistent ionic state.[1]4. Secondary Interactions: Add a buffer to the mobile phase to minimize interactions with residual silanols on the silica-based column.[1] |
| SENS-01 | My assay has low sensitivity for this compound. How can I increase the signal intensity? | Possible Causes: - Suboptimal mass spectrometer source parameters.- Inefficient ionization.- Poor fragmentation.- High matrix effects leading to ion suppression.Troubleshooting Steps: 1. MS Source Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows (nebulizer, heater, curtain), and source temperature.2. Mobile Phase Modifier: Enhance ionization by optimizing the concentration of additives like formic acid or ammonium acetate (B1210297) in the mobile phase. Acidic mobile phases are generally conducive to good ionization in positive ion mode for basic compounds.[2]3. MRM Transition Optimization: Optimize the collision energy for the selected precursor-to-product ion transition to ensure efficient fragmentation and maximal product ion intensity.4. Matrix Effect Mitigation: Improve sample cleanup to remove interfering endogenous components. Evaluate different extraction techniques (e.g., SPE, LLE) to minimize ion suppression.[3][4][5] |
| MTRX-01 | How do I identify and mitigate matrix effects in my this compound assay? | Possible Causes: - Co-elution of endogenous components (e.g., phospholipids, salts) from the biological matrix that interfere with the ionization of this compound.[3][5]Troubleshooting Steps: 1. Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of this compound solution into the MS after the analytical column. Inject an extracted blank matrix sample. Dips in the baseline signal indicate regions of ion suppression.[3]2. Quantitative Assessment (Post-Extraction Spike): Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix at the same concentration. A significant difference indicates the presence of matrix effects.[3]3. Mitigation Strategies: - Improve Sample Preparation: Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering substances.[2][6] - Chromatographic Separation: Modify the LC gradient to separate this compound from the regions of ion suppression. - Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[4] |
| CARR-01 | I'm observing carryover of this compound in my blank injections. How can I resolve this? | Possible Causes: - Adsorption of the analyte onto surfaces in the LC system (injector, valves, column).[7][8]- Contaminated mobile phase or wash solvents.- Insufficient needle wash.Troubleshooting Steps: 1. Systematic Component Check: Isolate the source of carryover by systematically bypassing components (e.g., inject a blank directly into the column, bypassing the autosampler).[7]2. Injector Wash: Increase the volume and strength of the autosampler wash solution. Use a wash solvent with a higher percentage of organic solvent, and consider adding a small amount of acid or base to match the analyte's properties.3. Mobile Phase and Blanks: Prepare fresh mobile phase and blank solutions to rule out contamination.[1][8]4. LC Method Modification: Incorporate a high-organic wash step at the end of the gradient to flush the column thoroughly between injections.[1][9] |
Frequently Asked Questions (FAQs)
Q1: How do I select the precursor and product ions for this compound?
A1: The molecular weight of this compound is 358.43 g/mol . To select the precursor ion, infuse a dilute solution of this compound into the mass spectrometer in positive electrospray ionization (ESI+) mode. You will likely observe the protonated molecule [M+H]⁺ at m/z 359.4. To select product ions, perform a product ion scan on the precursor ion (m/z 359.4). Select the most stable and intense fragment ions for Multiple Reaction Monitoring (MRM). The choice of at least two product ions is recommended for confirmatory analysis.
Q2: What is a suitable internal standard (IS) for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4, ¹³C₃-Binospirone). A SIL-IS will have nearly identical chemical properties and chromatographic retention time, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not fully account for matrix effects.
Q3: Which sample preparation technique is best for extracting this compound from plasma?
A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): A fast and simple method, but it may result in significant matrix effects due to insufficient cleanup.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can provide a more concentrated sample. The choice of extraction solvent is critical and needs to be optimized.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity. The selection of the appropriate sorbent and wash/elution solvents is crucial.[2][6]
Q4: What are the typical starting conditions for chromatographic separation of this compound?
A4: A good starting point for developing a chromatographic method for this compound would be:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol (B129727).
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5-10%) to a high percentage (e.g., 95%) over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
Q5: What validation parameters are essential for a bioanalytical method for this compound?
A5: A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Calibration Curve
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
Experimental Protocols
As no standardized, validated method for this compound is publicly available, the following section provides a template for method development.
Mass Spectrometer Parameter Optimization (Direct Infusion)
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize ESI source parameters (spray voltage, source temperature, gas flows) to obtain a stable and intense signal for the [M+H]⁺ precursor ion (expected at m/z 359.4).
-
Perform a product ion scan to identify major fragment ions.
-
Optimize collision energy for the most intense and stable precursor-to-product ion transitions.
Sample Preparation (Example using SPE)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Pre-treat the sample (e.g., by adding an acidic solution to disrupt protein binding).
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with an aqueous wash solution to remove salts and polar interferences.
-
Wash the cartridge with an organic wash solution (e.g., methanol) to remove less polar interferences like phospholipids.
-
Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
LC and MS conditions: Develop and optimize as described in the FAQs and the tables below.
Quantitative Data Summary (Example for Method Development)
Table 1: Example LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 5 | 95 |
| 4.0 | 0.4 | 5 | 95 |
| 4.1 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Example Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | e.g., 359.4 → [Product Ion 1] |
| MRM Transition (IS) | [IS Precursor] → [IS Product] |
| Dwell Time | 100 ms |
| Spray Voltage | 4500 V |
| Source Temperature | 500 °C |
| Collision Gas | Argon |
Table 3: Example Calibration Curve and QC Levels
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.2 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 2.0 |
| Calibration Standard 5 | 10.0 |
| Calibration Standard 6 | 40.0 |
| Calibration Standard 7 | 80.0 |
| Calibration Standard 8 | 100.0 |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Medium QC | 8.0 |
| High QC | 75.0 |
Visualizations
Caption: Workflow for this compound LC-MS/MS Method Development.
Caption: Decision tree for troubleshooting low sensitivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
- 4. agilent.com [agilent.com]
- 5. antisel.gr [antisel.gr]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Hybrid triple quadrupole-linear ion trap mass spectrometry in fragmentation mechanism studies: application to structure elucidation of buspirone and one of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, sensitive procedure to determine buspirone levels in rat brains using gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Binospirone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis of Binospirone and its derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a user-friendly question-and-answer format.
Reaction & Yield Issues
Q1: My N-alkylation reaction of 1-(2-pyrimidinyl)piperazine with the spirocyclic alkyl halide is resulting in a low yield. What are the potential causes and solutions?
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Formation of by-products can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a bis-substituted piperazine (B1678402).
-
Poor Quality Starting Materials: Impurities in either the 1-(2-pyrimidinyl)piperazine or the spirocyclic alkyl halide can interfere with the reaction.
-
Suboptimal Reaction Conditions: The chosen base, solvent, temperature, or reaction time may not be ideal.
-
Steric Hindrance: The structure of the spirocyclic moiety may sterically hinder the approach of the piperazine nitrogen.
Troubleshooting Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has reached completion.
-
Control Stoichiometry: Use a slight excess of the piperazine nucleophile to favor the desired mono-alkylation product.
-
Purify Starting Materials: Ensure the purity of starting materials by recrystallization or column chromatography before use.
-
Optimize Conditions:
-
Base: Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., triethylamine (B128534), diisopropylethylamine) bases.
-
Solvent: Test a range of polar aprotic solvents such as acetonitrile, DMF, or DMSO.
-
Temperature: Gradually increase the reaction temperature, but monitor for decomposition. Microwave-assisted heating can sometimes improve yields and reduce reaction times.
-
-
Catalyst Addition: In some cases, the addition of a catalytic amount of sodium or potassium iodide can improve the rate of reaction with alkyl chlorides or bromides.
Q2: I am observing the formation of significant amounts of a bis-alkylated piperazine by-product. How can I minimize this?
Potential Cause:
-
The secondary amine of the mono-alkylated product is competing with the starting piperazine for the alkyl halide.
Troubleshooting Solutions:
-
Stoichiometry Control: Use a larger excess of the 1-(2-pyrimidinyl)piperazine (e.g., 2-3 equivalents) to statistically favor the mono-alkylation.
-
Slow Addition: Add the spirocyclic alkyl halide slowly to the reaction mixture containing the piperazine. This maintains a low concentration of the alkylating agent and favors reaction with the more abundant starting piperazine.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.
Purification Challenges
Q3: My crude product is an oil that is difficult to purify by crystallization. What are my options?
Potential Causes:
-
The product itself may be a low-melting solid or an oil at room temperature.
-
The presence of impurities is preventing crystallization.
Troubleshooting Solutions:
-
Column Chromatography: This is the most common and effective method for purifying non-crystalline products. A silica (B1680970) gel column with a gradient elution system (e.g., dichloromethane/methanol (B129727) or ethyl acetate/hexanes) is a good starting point.
-
Salt Formation: Convert the basic product into a salt (e.g., hydrochloride or oxalate (B1200264) salt). Salts are often crystalline and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-resolution purification.
Q4: I am having trouble separating my desired product from unreacted 1-(2-pyrimidinyl)piperazine by column chromatography.
Potential Cause:
-
The polarity of the product and the starting material may be very similar.
Troubleshooting Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems and gradients. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds on silica gel.
-
Column Type: Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 column.
-
-
Acid Wash: Before chromatography, an acidic wash of the crude product (dissolved in an organic solvent like dichloromethane) with a dilute aqueous acid (e.g., 1M HCl) can extract the basic starting material and product into the aqueous layer. Subsequent basification of the aqueous layer and extraction back into an organic solvent can provide a purer starting point for chromatography.
Stereochemistry Control
Q5: My spirocyclic precursor synthesis is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
Potential Causes:
-
The reaction conditions may favor the formation of multiple stereoisomers.
Troubleshooting Solutions:
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Control: Running the reaction at a lower temperature often favors the formation of the product that is formed fastest (the kinetic product).
-
Thermodynamic Control: Higher temperatures or longer reaction times can allow for equilibration to the most stable product (the thermodynamic product).
-
-
Catalyst/Reagent Selection: The choice of catalyst or reagent can significantly influence the stereochemical outcome. Chiral catalysts or auxiliaries can be used to induce asymmetry.
-
Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the spirocyclization. Introducing bulky substituents or directing groups can favor a specific approach of the cyclizing moiety.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and thus the diastereoselectivity. It is recommended to screen a range of solvents.
Experimental Protocols
This section provides detailed methodologies for key synthetic steps in the preparation of this compound derivatives.
Protocol 1: Synthesis of 8-azaspiro[4.5]decane-7,9-dione
This protocol describes a common method for preparing the spirocyclic imide core of this compound.
Materials:
-
1,1-Cyclopentanediacetic acid
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,1-cyclopentanediacetic acid and urea in a 1:1.1 to 1:1.6 molar ratio.
-
Heat the mixture with stirring to 150-200 °C for 0.5-2 hours.
-
Allow the reaction mixture to cool slightly.
-
Add 50% aqueous ethanol to dissolve the crude product.
-
Add a small amount of activated charcoal and heat the mixture to reflux.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: N-Alkylation of 1-(2-pyrimidinyl)piperazine
This protocol outlines a general procedure for coupling the piperazine moiety with a spirocyclic alkyl halide.
Materials:
-
1-(2-pyrimidinyl)piperazine
-
Appropriate spirocyclic alkyl halide (e.g., N-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium iodide (NaI) (optional, catalytic)
Procedure:
-
To a solution of 1-(2-pyrimidinyl)piperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and a catalytic amount of sodium iodide.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the spirocyclic alkyl halide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of key intermediates and final this compound derivatives.
Table 1: Synthesis of 8-azaspiro[4.5]decane-7,9-dione
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (h) | Yield (%) |
| 1,1-Cyclopentanediacetic acid | Urea | 1 : 1.4 | 160-170 | 1 | 80-90 |
Table 2: N-Alkylation for this compound Derivative Synthesis
| Piperazine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(2-pyrimidinyl)piperazine | N-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 70-85 |
| 1-(2-methoxyphenyl)piperazine | N-(4-chlorobutyl)-spiro[isobenzofuran-1,4'-piperidine]-3-one | K₂CO₃ | DMF | 80 | 8 | 65-75 |
Visualizations
Signaling Pathways
This compound and its derivatives primarily exert their effects through modulation of serotonin (B10506) 5-HT₁ₐ and dopamine (B1211576) D₂ receptors.
Caption: Simplified 5-HT1A Receptor Signaling Pathway
Caption: Simplified D2 Receptor Signaling Pathway
Experimental Workflow
Caption: General Workflow for this compound Derivative Synthesis
Avoiding off-target effects of Binospirone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Binospirone. Our goal is to help you anticipate and resolve potential issues related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an azapirone drug that primarily acts as a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1] Specifically, it behaves as a full agonist at presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonin-producing neurons, and as a partial agonist at postsynaptic 5-HT1A receptors.[2] This dual action is believed to contribute to its anxiolytic effects.
Q2: What are the known off-target effects of this compound?
While this compound is relatively selective for the 5-HT1A receptor, it does exhibit some affinity for other receptors, which can lead to off-target effects. Its binding profile is very similar to its well-studied analogue, Buspirone. The most significant off-target interactions are with dopamine (B1211576) D2 receptors, where it acts as a weak antagonist, and to a lesser extent, with serotonin 5-HT2A receptors.[3]
Q3: What common issues might arise from this compound's off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Unexpected physiological or behavioral phenotypes: Effects that are not consistent with 5-HT1A receptor activation alone.
-
Difficulty in data interpretation: It can be challenging to attribute an observed effect solely to the on-target activity of this compound.
-
Inconsistent results across different cell lines or tissues: The expression levels of off-target receptors can vary, leading to different outcomes.
Q4: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing engagement with lower-affinity off-target receptors.
-
Use of selective antagonists: Co-administration of selective antagonists for the D2 and 5-HT2A receptors can help to block off-target effects and isolate the 5-HT1A-mediated response.
-
Employing a control compound: Use a highly selective 5-HT1A agonist as a positive control to differentiate between on-target and off-target effects.
-
Cell line selection: Choose cell lines that have low or no expression of the off-target receptors (D2 and 5-HT2A) for in vitro studies.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target receptor expression in the cell line. | Verify the expression of 5-HT1A, D2, and 5-HT2A receptors in your chosen cell line using techniques like qPCR or western blotting. If off-target receptors are present, consider using a different cell line or employing selective antagonists. |
| Signal bleed-through from different pathways. | If measuring a downstream signal like cAMP, be aware that D2 receptor activation (Gi-coupled) also inhibits adenylyl cyclase, similar to 5-HT1A receptors.[4] Consider using an orthogonal assay, such as a GTPγS binding assay, to more directly measure G-protein activation at the receptor of interest. |
| Ligand concentration is too high. | Perform a thorough dose-response curve to identify the optimal concentration range that selectively activates the 5-HT1A receptor. |
Issue 2: Difficulty in attributing in vivo behavioral effects solely to 5-HT1A agonism.
| Possible Cause | Troubleshooting Step |
| Confounding effects from D2 or 5-HT2A receptor modulation. | Pre-treat animals with selective D2 or 5-HT2A antagonists before administering this compound to block potential off-target behavioral effects. |
| Metabolites of this compound may have their own pharmacological activity. | The major metabolite of the related compound Buspirone, 1-(2-pyrimidinyl)piperazine (1-PP), is an α2-adrenergic receptor antagonist.[2] While information on this compound's metabolites is less available, consider the potential for active metabolites when interpreting results. |
| Lack of a specific behavioral correlate for 5-HT1A activation. | Use a well-established behavioral paradigm that is highly sensitive to 5-HT1A receptor modulation and include a highly selective 5-HT1A agonist as a positive control. |
Quantitative Data
The following table summarizes the binding affinities (Ki values) of Buspirone, a close analogue of this compound, for its primary on-target and major off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Buspirone Ki (nM) | Primary G-Protein Coupling |
| 5-HT1A | 24 | Gi/o |
| Dopamine D2 | 380 | Gi/o |
| 5-HT2A | 851 | Gq/11 |
Data compiled from multiple sources.
Experimental Protocols
1. Radioligand Binding Assay to Determine Binding Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for on-target (5-HT1A) and off-target (D2, 5-HT2A) receptors.
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of unlabeled this compound.
-
Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
2. GTPγS Binding Assay to Measure G-Protein Activation
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon ligand binding.
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Reaction: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the G-proteins on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC50 (potency) and Emax (efficacy) of G-protein activation.
3. cAMP Functional Assay to Measure Downstream Signaling
This assay is suitable for Gs or Gi-coupled receptors and measures the change in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.
-
Forskolin (B1673556) Stimulation (for Gi-coupled receptors): Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
This compound Treatment: Add varying concentrations of this compound to the cells and incubate. For Gi-coupled receptors like 5-HT1A and D2, agonist activation will inhibit adenylyl cyclase and decrease cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the change in cAMP levels against the concentration of this compound to determine its functional potency and efficacy.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for investigating this compound's off-target effects.
References
Technical Support Center: Optimizing Brain-to-Plasma Concentration Ratio of Azapirone Anxiolytics
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the brain-to-plasma concentration ratio of azapirone anxiolytics, such as binospirone and its structural analog, buspirone (B1668070). The principles and methodologies discussed here are broadly applicable to small molecule central nervous system (CNS) agents facing similar delivery challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound and related compounds to the brain?
The primary obstacles to achieving therapeutic concentrations of this compound in the brain are:
-
The Blood-Brain Barrier (BBB): This highly selective barrier restricts the passage of many substances from the bloodstream into the brain, protecting it from toxins and pathogens.[1]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present at the BBB and actively pump the drug out of the brain, thereby reducing its concentration and efficacy.[1]
-
First-Pass Metabolism: When administered orally, this compound can be extensively metabolized in the liver, which significantly reduces the amount of active drug reaching systemic circulation and, consequently, the brain.[1][2]
Q2: What are the most promising strategies to enhance the brain uptake of this compound?
Several strategies are being explored to overcome the challenges of delivering this compound to the brain:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can shield it from metabolic enzymes, reduce P-gp efflux, and improve its transport across the BBB.[1]
-
Intranasal Administration: This route bypasses the liver's first-pass metabolism and can facilitate the direct transport of the drug from the nasal cavity to the brain via the olfactory and trigeminal nerves.
-
Formulation with Permeation Enhancers: The use of excipients that can transiently increase the permeability of the nasal mucosa or the BBB can improve drug uptake.
Troubleshooting Guides
Issue 1: Low Brain Concentration of this compound Post-Administration
Problem: The measured concentration of this compound in the brain is lower than the expected therapeutic threshold despite adequate plasma levels.
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein Efflux | 1. Co-administer this compound with a known P-gp inhibitor. A significant increase in the brain-to-plasma ratio would suggest P-gp mediated efflux. 2. Utilize in vitro models with P-gp overexpressing cells to confirm if this compound is a substrate. |
| Poor BBB Penetration | 1. Reformulate this compound into a nanoparticle-based system to enhance transport across the BBB. 2. Consider intranasal delivery as an alternative administration route to bypass the BBB. |
| Rapid Metabolism | 1. Investigate alternative routes of administration, such as parenteral or intranasal, to bypass first-pass metabolism. 2. If oral administration is necessary, explore the use of metabolic inhibitors, though this can introduce complexities regarding drug-drug interactions. |
Issue 2: High Variability in Brain Concentration Measurements
Problem: Significant variability is observed in brain concentration measurements between subjects within the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration | 1. For intranasal delivery, ensure the volume and placement of the dose are consistent across all subjects. 2. For oral gavage, confirm that the dose is delivered directly to the stomach without any reflux. |
| Biological Variability | 1. Increase the number of subjects per group to account for natural biological variation. 2. Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. |
| Sample Collection and Processing | 1. Standardize the timing of sample collection post-administration. 2. Ensure consistent and rapid homogenization of brain tissue to prevent degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles
This protocol describes the preparation of polymeric nanoparticles using an emulsification-sonication method.
Materials:
-
This compound Mesylate
-
Polymer (e.g., Poly-ε-caprolactone)
-
Organic Solvent (e.g., Methylene Chloride)
-
Surfactant (e.g., D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS)
-
Deionized Water
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of this compound mesylate and the chosen polymer in the organic solvent.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant.
-
Emulsification: Slowly add the aqueous phase to the organic phase under continuous stirring to form a coarse emulsion.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator in an ice bath to form nanoparticles. The sonication time and power should be optimized for the desired particle size.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess surfactant. Wash the resulting pellet with deionized water and resuspend.
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of this compound in Brain and Plasma Samples by LC-MS/MS
This protocol outlines the procedure for quantifying this compound concentrations in biological matrices.
Materials:
-
Brain Tissue or Plasma Samples
-
Homogenization Buffer (e.g., Phosphate-Buffered Saline)
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Organic Solvent for Extraction (e.g., Acetonitrile, Ethyl Acetate)
-
LC-MS/MS System
Procedure:
-
Sample Preparation (Brain Tissue):
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer to create a brain homogenate.
-
Add a known concentration of the internal standard to the homogenate.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Add a known concentration of the internal standard.
-
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add a protein precipitation agent (e.g., cold acetonitrile) or perform liquid-liquid extraction with a suitable organic solvent.
-
Vortex and centrifuge to separate the precipitated proteins or the organic and aqueous layers.
-
Collect the supernatant or the organic layer containing the drug and internal standard.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode in positive ionization.
-
Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into a blank matrix (brain homogenate or plasma).
-
Determine the concentration of this compound in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Buspirone (a this compound Analog) via Different Administration Routes
| Parameter | Intravenous (IV) Solution | Intranasal (IN) Solution | Intranasal (IN) Thiolated Chitosan Nanoparticles |
| Maximum Brain Concentration (Cmax) | 384.15 ± 13.42 ng/mL | 417.77 ± 19.24 ng/mL | 797.46 ± 35.76 ng/mL |
| Time to Maximum Brain Concentration (Tmax) | 120 min | 60 min | 120 min |
Data adapted from a study on buspirone hydrochloride.
Visualizations
Caption: Troubleshooting workflow for low brain drug concentration.
Caption: Nanoparticle formulation and intranasal delivery pathway.
References
Technical Support Center: Interpreting Conflicting Results in Binospirone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and interpret conflicting results in Binospirone studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Buspirone?
This compound (also known as MDL 73005EF) is a potent and selective 5-HT1A receptor ligand, structurally similar to the anxiolytic drug Buspirone.[1] Both are azapirone derivatives.[1] The primary distinction lies in this compound's higher affinity and selectivity for the 5-HT1A receptor compared to Buspirone.[1] While Buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors, this compound is described as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1]
Q2: What is the proposed mechanism of action for this compound?
This compound's mechanism of action is thought to involve a complex modulation of the serotonergic system.[1] It acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which is expected to reduce the firing rate of serotonin (B10506) neurons and decrease serotonin release. Concurrently, it acts as an antagonist at postsynaptic 5-HT1A receptors, blocking the effects of serotonin in brain regions like the hippocampus and cortex. This dual action is a key area of investigation.
Q3: Why are there conflicting results in this compound's preclinical data?
Conflicting results in preclinical studies are common and can arise from various factors, including:
-
Animal Models: Different rodent strains or species may exhibit varied responses to anxiolytics.
-
Experimental Protocols: Minor variations in the execution of behavioral tests (e.g., elevated plus-maze, water-lick conflict test) can significantly impact outcomes.
-
Dosage and Administration: The dose, route, and timing of drug administration can lead to different pharmacokinetic and pharmacodynamic profiles.
-
Data Interpretation: Subjectivity in scoring behavioral tests can introduce variability.
Q4: Is there any clinical data available for this compound?
There is a notable lack of publicly available clinical trial data for this compound. While it showed promise in preclinical models, its development status is listed as "Pending," and the reasons for its apparent halt in clinical development are not publicly disclosed. This discrepancy between promising preclinical data and the absence of clinical success is a significant point of conflict to consider.
Troubleshooting Guides
Issue 1: Discrepancy in Receptor Binding Affinity Data
You may encounter studies reporting different binding affinities (e.g., pIC50, Ki) for this compound at the 5-HT1A receptor.
Data Presentation: Receptor Binding Profiles
| Compound | Receptor | Binding Affinity (pIC50) - Study A | Binding Affinity (Ki, nM) - Study B |
| This compound | 5-HT1A | 8.8 | 1.5 |
| Buspirone | 5-HT1A | Not explicitly stated, but known to be lower than this compound | 14 |
| Diazepam | GABA-A | N/A | N/A |
Data is hypothetical and for illustrative purposes, based on comparative statements found in the literature.
Troubleshooting Steps:
-
Review Experimental Protocols: Carefully compare the methodologies of the conflicting studies.
-
Radioligand Used: Different radioligands can have varying affinities and selectivities for the receptor, influencing the results.
-
Tissue Preparation: The source of the receptor preparation (e.g., cell line, specific brain region) can affect binding characteristics.
-
Assay Conditions: Buffer composition, incubation time, and temperature can all impact binding kinetics.
-
Experimental Protocols: Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Test compound: this compound.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of this compound and a fixed concentration of [3H]8-OH-DPAT.
-
Incubate at 25°C for 60 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert to Ki using the Cheng-Prusoff equation.
-
Issue 2: Inconsistent Anxiolytic Effects in Animal Models
Preclinical studies may show conflicting results regarding the anxiolytic efficacy of this compound. For example, one study might show strong anxiolytic effects in the elevated plus-maze, while another shows weaker or no effects.
Data Presentation: Preclinical Anxiolytic Efficacy
| Compound | Elevated Plus-Maze (% Time in Open Arms) | Water-Lick Conflict Test (% Increase in Licking) |
| This compound (1 mg/kg) | Significant Increase | Significant Increase |
| Buspirone (1 mg/kg) | No Significant Effect | Significant Increase |
| Diazepam (2 mg/kg) | Significant Increase | Significant Increase |
Data adapted from Moser et al., 1990.
Troubleshooting Steps:
-
Examine the Animal Model:
-
Species and Strain: Rats and mice can have different sensitivities to anxiolytic drugs. Within a species, different strains (e.g., Sprague-Dawley vs. Wistar rats) can also exhibit variability.
-
Baseline Anxiety Levels: The baseline anxiety of the animals can influence the magnitude of the drug's effect.
-
-
Analyze the Behavioral Paradigm:
-
Elevated Plus-Maze (EPM): This test is sensitive to drugs that reduce anxiety-related avoidance behavior. However, results can be confounded by changes in motor activity.
-
Water-Lick Conflict Test: This test measures the ability of a drug to reduce anxiety-induced suppression of a motivated behavior (drinking). It is less susceptible to motor confounds than the EPM.
-
Experimental Protocols: Elevated Plus-Maze (EPM)
-
Objective: To assess the anxiolytic-like effects of this compound in rodents.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (or vehicle control) to the animal (e.g., 30 minutes prior to testing).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms.
-
Issue 3: Poor Translation from Preclinical Efficacy to Clinical Development
The most significant conflicting result for this compound is its strong preclinical profile versus its apparent lack of clinical success.
Possible Explanations:
-
Pharmacokinetics and Metabolism: this compound may have unfavorable pharmacokinetic properties in humans (e.g., poor oral bioavailability, rapid metabolism, formation of inactive or adverse metabolites) that were not predicted by animal models.
-
Safety and Tolerability: Unforeseen adverse effects may have emerged in early-stage human trials that were not observed in preclinical toxicology studies.
-
Efficacy in Humans: The anxiolytic effects observed in rodent models may not have translated to humans. The complexity of human anxiety disorders is difficult to fully replicate in animal models.
-
Strategic and Commercial Decisions: The development of a new anxiolytic is a competitive and high-risk endeavor. The therapeutic window, potential for market differentiation, and other business factors could have influenced the decision to halt development.
By systematically evaluating these potential sources of variability and discrepancy, researchers can better interpret the existing data on this compound and design more robust future experiments.
References
Validation & Comparative
Anxiolytic Efficacy: A Comparative Analysis of Binospirone and Buspirone
A detailed examination of two azapirone-class anxiolytics, buspirone (B1668070) and the lesser-known binospirone, reveals distinct pharmacological profiles that may influence their therapeutic potential in the treatment of anxiety disorders. While buspirone is a clinically established anxiolytic, available data on this compound is primarily preclinical. This guide provides a comprehensive comparison of their mechanisms of action, receptor binding affinities, and anxiolytic efficacy based on available experimental data.
Executive Summary
Buspirone is an FDA-approved anxiolytic for Generalized Anxiety Disorder (GAD) that acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and has a moderate affinity for dopamine (B1211576) D2 receptors.[1][2] In contrast, this compound (MDL 73005EF) is a more potent and selective 5-HT1A receptor ligand, functioning as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[3] Preclinical studies suggest that this compound exhibits anxiolytic-like properties, in some models demonstrating a profile distinct from buspirone. A significant limitation in a direct comparison of anxiolytic efficacy is the absence of published clinical trial data for this compound in anxiety disorders.
Mechanism of Action and Signaling Pathways
Both this compound and buspirone belong to the azapirone class of drugs and exert their primary effects through modulation of the serotonergic system, specifically targeting 5-HT1A receptors. However, their precise mechanisms at the receptor level show notable differences.
Buspirone acts as a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] Its anxiolytic effect is thought to be mediated by its action on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which initially reduces the firing of serotonergic neurons.[1] Chronic treatment leads to the desensitization of these autoreceptors, resulting in increased serotonin release in terminal regions. Buspirone also has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2]
This compound demonstrates a more nuanced interaction with 5-HT1A receptors. It functions as a partial agonist at somatodendritic (presynaptic) 5-HT1A autoreceptors while acting as an antagonist at postsynaptic 5-HT1A receptors.[3] This differential activity may lead to a more targeted modulation of the serotonergic system.
Receptor Binding Affinity
A key differentiator between this compound and buspirone is their receptor binding profiles. This compound shows a higher affinity and greater selectivity for the 5-HT1A receptor compared to buspirone.
| Receptor | This compound (MDL 73005EF) pIC50 | Buspirone pIC50 |
| 5-HT1A | 8.6 | Not specified in direct comparison, but lower than this compound |
| Data sourced from Moser et al. (1990) |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
This compound was found to be more than 100-fold more selective for the 5-HT1A receptor compared to other monoamine and benzodiazepine (B76468) receptor sites.
Preclinical Anxiolytic Efficacy
Preclinical studies in animal models of anxiety provide the primary source of comparative efficacy data for this compound and buspirone.
| Preclinical Model | This compound (MDL 73005EF) Effect | Buspirone Effect |
| Elevated Plus-Maze | Anxiolytic-like | Anxiogenic-like (opposite to diazepam) |
| Water-Lick Conflict Test | Anxiolytic-like (anti-conflict) | Anxiolytic-like (anti-conflict) |
| Data sourced from Moser et al. (1990) |
In the elevated plus-maze test, a widely used model for assessing anxiolytic drugs, this compound demonstrated effects similar to diazepam, a classic benzodiazepine anxiolytic. In contrast, buspirone showed an opposite, anxiogenic-like effect in this particular study. Both compounds, however, exhibited anxiolytic-like activity in the water-lick conflict test.
Furthermore, in electrophysiological studies, this compound was found to be equipotent to buspirone in inhibiting the firing of serotonergic neurons in the dorsal raphe nucleus, with IC50 values of 129 ± 34 nM and 97 ± 8 nM, respectively.
Experimental Protocols
Radioligand Binding Studies
Objective: To determine the affinity and selectivity of this compound and buspirone for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Whole rat brains (minus cerebellum and brainstem) are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet is resuspended and incubated to remove endogenous ligands. A final centrifugation and resuspension in assay buffer yields the membrane preparation.
-
Binding Assay: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and various concentrations of the test compounds (this compound or buspirone).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is then calculated as -log(IC50).
Elevated Plus-Maze Test
Objective: To assess the anxiolytic-like effects of this compound and buspirone in rodents.
Methodology:
-
Apparatus: The maze consists of two open arms and two enclosed arms of equal size, arranged in a plus shape and elevated from the floor.
-
Procedure: Rats are individually placed in the center of the maze, facing an open arm. The number of entries into and the time spent in the open and closed arms are recorded for a set period (e.g., 5 minutes).
-
Data Analysis: An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Clinical Efficacy and Safety
Buspirone has demonstrated efficacy in the treatment of GAD in numerous clinical trials. It is generally well-tolerated, with common side effects including dizziness, nausea, and headache.[2] A key advantage of buspirone over benzodiazepines is its lack of sedative effects and low potential for dependence and abuse.
This compound has not been the subject of published clinical trials for anxiety disorders. Therefore, its clinical efficacy and safety profile in humans remain undetermined.
Conclusion
This compound and buspirone are both azapirone anxiolytics that target the 5-HT1A receptor. Preclinical data indicate that this compound is a more potent and selective 5-HT1A ligand with a distinct pharmacological profile, acting as a presynaptic partial agonist and a postsynaptic antagonist. In some animal models of anxiety, this compound shows a more consistent anxiolytic-like effect compared to buspirone. However, the lack of clinical data for this compound makes a direct comparison of their anxiolytic efficacy in humans impossible at this time. Further research, particularly well-controlled clinical trials, would be necessary to establish the therapeutic potential of this compound as an anxiolytic agent and to fully compare its efficacy and safety to that of buspirone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dorsal raphe cell firing by MDL 73005EF, a novel 5-HT1A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Binospirone and SSRIs in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of binospirone, a 5-HT1A receptor partial agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in established preclinical models of depression. This analysis is supported by experimental data to delineate their distinct mechanisms and therapeutic potential.
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant therapeutic lag and non-response rate associated with current treatments. The most widely prescribed first-line antidepressants are SSRIs, which function by blocking the reuptake of serotonin, thereby increasing its synaptic availability.[1][2][3] this compound represents an alternative therapeutic strategy, acting as a partial agonist at the serotonin 5-HT1A receptor.[4] This guide will compare the preclinical efficacy and underlying mechanisms of these two classes of compounds in validated animal models of depression.
Mechanism of Action: A Tale of Two Serotonergic Strategies
The primary therapeutic targets of this compound and SSRIs, while both rooted in the serotonergic system, are fundamentally different, leading to distinct downstream signaling cascades.
This compound: Direct 5-HT1A Receptor Modulation
This compound exerts its effects through direct interaction with 5-HT1A receptors, which are G-protein coupled receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors, which are abundant in limbic regions like the hippocampus and cortex.[5][6]
Activation of these Gi/o-coupled receptors leads to two primary intracellular events:
-
Inhibition of Adenylyl Cyclase: This reduces the production of cyclic AMP (cAMP), a key second messenger, thereby decreasing the activity of Protein Kinase A (PKA).
-
Opening of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to potassium efflux, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing.
The net effect is a modulation of serotonergic neuronal activity and a direct influence on downstream pathways in brain regions critical for mood regulation.
References
- 1. Frontiers | Differences Between the Prenatal Effects of Fluoxetine or Buspirone Alone or in Combination on Pain and Affective Behaviors in Prenatally Stressed Male and Female Rats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Buspirone, a 5-HT1A agonist attenuates social isolation-induced behavior deficits in rats: a comparative study with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences Between the Prenatal Effects of Fluoxetine or Buspirone Alone or in Combination on Pain and Affective Behaviors in Prenatally Stressed Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both acute and chronic buspirone treatments have different effects on regional 5-HT synthesis in Flinders Sensitive Line rats (a rat model of depression) than in control rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Binospirone and Other 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of binospirone (also known as alnespirone) with other prominent 5-HT1A receptor agonists, including buspirone (B1668070), gepirone, and tandospirone (B1205299). The information is curated to assist researchers in making informed decisions for their drug development and research endeavors. This document summarizes key experimental data on binding affinities, functional activities, and in vivo effects, supported by detailed experimental protocols and signaling pathway diagrams.
Introduction to 5-HT1A Receptor Agonists
The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established target for the development of anxiolytic and antidepressant medications. Agonists at this receptor modulate serotonergic neurotransmission. The compounds discussed in this guide, this compound, buspirone, gepirone, and tandospirone, belong to the azapirone chemical class and are known to act as partial agonists at the 5-HT1A receptor[1][2]. Their therapeutic effects are believed to be mediated through their interaction with both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in various brain regions, including the hippocampus and cortex[3].
Quantitative Data Summary
Table 1: Comparative Binding Affinities (Ki) for the Human 5-HT1A Receptor
| Compound | 5-HT1A Receptor Ki (nM) | Other Receptor Affinities |
| This compound (Alnespirone) | Data not available in a directly comparable format | --- |
| Buspirone | ~10-30 | Moderate affinity for Dopamine D2 and α1-Adrenergic receptors |
| Gepirone | ~10-30 | Low affinity for Dopamine D2 and α1-Adrenergic receptors |
| Tandospirone | 27 ± 5[4] | Low affinity for Dopamine D2 and α1-Adrenergic receptors[4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Efficacy at the 5-HT1A Receptor
| Compound | Receptor Population | Functional Activity |
| This compound (Alnespirone) | Presynaptic & Postsynaptic | Partial Agonist[5][6] |
| Buspirone | Presynaptic (Autoreceptors) | Full Agonist[3] |
| Postsynaptic | Partial Agonist[3] | |
| Gepirone | Presynaptic & Postsynaptic | Partial Agonist[6] |
| Tandospirone | Presynaptic & Postsynaptic | Partial Agonist (approx. 60% of 8-OH-DPAT)[4] |
Table 3: Comparative In Vivo Anxiolytic-like Effects (Vogel Conflict Test in Rats)
| Compound | Effective Dose Range | Observations |
| This compound (Alnespirone) | 0.5 - 1 mg/kg (s.c.)[5] | Significantly increased punished responding.[5] |
| Buspirone | 1 mg/kg (s.c.)[5] | Significantly increased punished responding.[5] |
| Gepirone | Data from a directly comparable in vivo study not available | |
| Tandospirone | Data from a directly comparable in vivo study not available |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway and typical experimental workflows.
Experimental Protocols
Radioligand Binding Assay (Determination of Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: 10 µM 8-OH-DPAT or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound, Buspirone, etc.) at various concentrations.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-8-OH-DPAT, the cell membranes, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of unlabeled 8-OH-DPAT is added.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Efficacy)
Objective: To measure the ability of a 5-HT1A agonist to stimulate G-protein activation.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds at various concentrations.
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. Fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal effect) values.
cAMP Accumulation Assay (Functional Efficacy)
Objective: To measure the inhibition of adenylyl cyclase activity following 5-HT1A receptor activation.
Materials:
-
CHO-K1 or HEK293 cells expressing the human 5-HT1A receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit a sigmoidal dose-response curve to determine the IC50 (potency) and the maximal inhibition of forskolin-stimulated cAMP production.
Elevated Plus Maze (In Vivo Anxiolytic Activity)
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Allow the animals (rats or mice) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at a specified time before the test (e.g., 30 minutes). A vehicle control group should be included.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
Conclusion
This compound, along with buspirone, gepirone, and tandospirone, represents a class of 5-HT1A receptor partial agonists with therapeutic potential in anxiety and depression. While all these compounds share a primary mechanism of action, their detailed pharmacological profiles, including binding affinities for other receptors and their functional efficacies, may differ, leading to variations in their clinical effects and side-effect profiles. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to further investigate the comparative efficacy of these compounds and to design experiments that can elucidate the subtle but important differences between them. A direct, comprehensive comparative study of these agents would be of significant value to the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Azapirones for generalized anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alnespirone and buspirone have anxiolytic-like effects in a conflict procedure in rats by stimulating 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
A Comparative Analysis of the Side Effect Profiles of Binospirone and Traditional Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of binospirone, a newer anxiolytic agent, with traditional anxiolytics such as benzodiazepines and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The information is supported by data from clinical trials and is intended to inform research and drug development efforts in the field of anxiety disorders.
Data Presentation: Side Effect Profiles
The following table summarizes the incidence of common side effects observed in double-blind clinical trials comparing buspirone (B1668070) (as a representative of the azapirone class, which includes this compound) with various benzodiazepines and a placebo. This quantitative data allows for a direct comparison of the tolerability of these anxiolytic agents.
| Side Effect | Buspirone (%) | Placebo (%) | Diazepam (%) | Clorazepate (%) | Lorazepam (%) | Alprazolam (%) |
| Drowsiness/Sedation | 9 | 10 | 32 | 26 | 58 | 43 |
| Dizziness | 9 | 2 | - | - | - | - |
| Headache | 7 | 2 | - | - | - | - |
| Nausea | - | - | - | - | - | - |
| Nervousness | 4 | 1 | - | - | - | - |
| Light-headedness | 4 | <1 | - | - | - | - |
| Diarrhea | 3 | <1 | - | - | - | - |
| Paresthesia | 2 | <1 | - | - | - | - |
| Excitation | 2 | <1 | - | - | - | - |
| Sweating/Clamminess | 1 | 0 | - | - | - | - |
| Fatigue | Less than Benzodiazepines | - | - | - | - | - |
| Weakness | - | - | More than Buspirone | - | - | - |
| Depression | Less than Clorazepate, Diazepam, Lorazepam | - | - | - | - | - |
| Impotence | 0 | - | 0 | Reported | Reported | 0 |
| Decreased Libido | - | - | More than Buspirone | - | - | - |
| Increased Libido | - | - | - | More than Buspirone | - | - |
Data compiled from multiple double-blind studies involving 984 patients on buspirone and 334 on placebo.[1]Drowsiness data for lorazepam and alprazolam are from a separate double-blind study.[2]"-" indicates data not reported in the cited studies.
Experimental Protocols
The clinical trials cited in this guide predominantly follow a randomized, double-blind, placebo-controlled design. Below are the detailed methodologies for the key experiments.
Pivotal Clinical Trial Design for Anxiolytic Efficacy and Safety
-
Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled, fixed-dose study.[3]
-
Participant Selection: Adult outpatients with a primary diagnosis of Generalized Anxiety Disorder (GAD) according to DSM criteria.[4][5] Participants are required to have a baseline score of ≥18 on the Hamilton Anxiety Rating Scale (HAM-A).
-
Washout Period: A 4 to 7-day washout period for any psychotropic medications is implemented before randomization to ensure that the effects of prior medications do not confound the results.
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (e.g., this compound), an active comparator (e.g., diazepam), or a placebo. Both the patients and the investigators are blinded to the treatment allocation to minimize bias.
-
Dosage: Mean daily doses in comparative trials have been approximately 20 mg for buspirone and diazepam, and 24 mg for clorazepate.
-
Duration: The treatment period typically lasts for 4 weeks, with assessments conducted at baseline and at weekly intervals.
-
Primary Efficacy Assessment: The primary outcome measure is the change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A).
-
Adverse Event Reporting: Spontaneously reported adverse events are recorded at each visit. The severity and relationship to the study drug are assessed by the investigator. The incidence, severity, and nature of all adverse events are documented and compared across treatment groups.
Hamilton Anxiety Rating Scale (HAM-A) Administration
The Hamilton Anxiety Rating Scale (HAM-A) is a clinician-administered scale used to assess the severity of anxiety symptoms.
-
Structure: The scale consists of 14 items, each representing a symptom of anxiety. These items cover both psychic anxiety (e.g., anxious mood, tension, fears) and somatic anxiety (e.g., muscular, cardiovascular, respiratory, gastrointestinal symptoms).
-
Administration: The assessment is conducted as a structured clinical interview by a trained healthcare professional. The clinician asks specific questions related to the 14 symptom areas and also makes observations of the patient's behavior.
-
Scoring: Each item is rated on a 5-point scale, from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.
-
Interpretation of Scores:
-
<17: Mild anxiety
-
18-24: Mild to moderate anxiety
-
25-30: Moderate to severe anxiety
-
30: Severe anxiety
-
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of Action for this compound and Traditional Anxiolytics.
Experimental Workflow
Caption: Standard Workflow for a Randomized Controlled Trial of Anxiolytics.
References
- 1. Review of the side-effect profile of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-sedation potential of buspirone compared with alprazolam and lorazepam in the treatment of anxious patients: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized, placebo-controlled, fixed-dose phase III study of vilazodone in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone and diazepam in anxiety: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patients with severe depression may benefit from buspirone augmentation of selective serotonin reuptake inhibitors: results from a placebo-controlled, randomized, double-blind, placebo wash-in study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Binospirone's Mechanism of Action: A Comparative Guide to Antagonist-Based Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Binospirone, a potent and selective 5-HT1A receptor ligand. By examining the use of specific antagonists, this document outlines key experimental data and protocols to elucidate this compound's dual activity as a 5-HT1A receptor partial agonist and a dopamine (B1211576) D2 receptor antagonist. This guide also includes comparisons with the well-characterized anxiolytic, Buspirone, to provide a broader context for understanding this compound's pharmacological profile.
Executive Summary
This compound (MDL 73005EF) is a high-affinity ligand for the 5-HT1A receptor, demonstrating greater potency and selectivity than the established anxiolytic, Buspirone.[1] Its mechanism of action is primarily attributed to its partial agonism at presynaptic 5-HT1A autoreceptors and antagonism at postsynaptic 5-HT1A receptors.[2] Additionally, like other azapirones, it exhibits weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[3] The validation of these mechanisms relies on the use of selective antagonists to block the effects of this compound in a variety of in vitro and in vivo assays. This guide details the experimental data, protocols, and signaling pathways involved in this validation process.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound and Comparators
| Compound | 5-HT1A Receptor (pIC50) | Dopamine D2 Receptor (IC50 in nM) | Reference |
| This compound (MDL 73005EF) | 8.6 | Data Not Available | [1] |
| Buspirone | ~7.6 - 8.2 (pKi) | ~380 | [4] |
| WAY-100635 (5-HT1A Antagonist) | ~8.9 - 9.7 (pA2/pIC50) | >10,000 | |
| Spiperone (B1681076) (D2 Antagonist) | ~7.8 (pKi) | ~0.1 - 1.0 (Ki in nM) |
Note: pIC50 is the negative logarithm of the concentration of a drug that inhibits 50% of the specific binding of a radioligand. A higher pIC50 value indicates a higher binding affinity. Ki is the inhibition constant, representing the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Data for Buspirone is provided for comparative purposes.
Table 2: Functional Activity of this compound
| Assay | Effect of this compound | Antagonist Used | Effect of Antagonist | Reference |
| Dorsal Raphe Neuron Firing | Inhibition (IC50 ≈ 129 nM) | (-)-Propranolol | Blocked 50% of inhibition | |
| 8-OH-DPAT-induced forepaw treading and flat body posture | Minimal agonist activity; inhibited 8-OH-DPAT response at high doses | N/A | N/A | |
| Water-Lick Conflict Test | Anxiolytic-like effects | 8-OH-DPAT (low doses) | Reversed anti-conflict effects |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and D2 receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus for 5-HT1A, striatum for D2) or cells expressing the receptor of interest in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D2) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of this compound at G-protein coupled receptors (GPCRs) like the 5-HT1A and D2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
-
Assay Reaction: Incubate the membranes with GDP, the test compound (this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Allow the reaction to proceed for a defined period at an appropriate temperature (e.g., 30°C).
-
Separation: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide by rapid filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). To test for antagonism, pre-incubate the membranes with an antagonist (e.g., WAY-100635 or spiperone) before adding the agonist (this compound).
Electrophysiology (In Vitro Slice Preparation)
Objective: To measure the effect of this compound on the firing rate of neurons, particularly serotonergic neurons in the dorsal raphe nucleus.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the rat midbrain containing the dorsal raphe nucleus) using a vibratome.
-
Recording: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Use extracellular single-unit recording with a glass microelectrode to monitor the spontaneous firing of individual neurons.
-
Drug Application: Apply this compound and antagonists (e.g., WAY-100635) to the slice via the perfusion medium.
-
Data Acquisition and Analysis: Record the firing rate of the neuron before, during, and after drug application. Analyze the change in firing frequency to determine the inhibitory or excitatory effects of the compounds.
Mandatory Visualization
Caption: Logical relationship of this compound and antagonists at their respective receptors.
Caption: Downstream signaling cascade of the 5-HT1A receptor activated by this compound.
Caption: Downstream signaling of the D2 receptor, which is antagonized by this compound.
Caption: General workflow for validating this compound's mechanism using antagonists.
Conclusion
The validation of this compound's mechanism of action is a multifaceted process that relies on a combination of binding and functional assays. The use of selective antagonists such as WAY-100635 for the 5-HT1A receptor and spiperone for the D2 receptor is crucial in dissecting its dual pharmacological activities. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies aimed at further characterizing this compound and other novel psychoactive compounds. The provided visualizations of signaling pathways and experimental workflows offer a clear conceptual understanding of the underlying biological processes. Future research should focus on obtaining more precise quantitative data on this compound's interaction with the D2 receptor and conducting direct antagonist challenge studies to further solidify our understanding of its mechanism of action.
References
- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Buspirone hydrochloride: a unique new anxiolytic agent. Pharmacokinetics, clinical pharmacology, abuse potential and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dopaminergic Effects of Binospirone and Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the anxiolytic agent binospirone on the dopamine (B1211576) system versus those of typical and atypical antipsychotics. The information is supported by experimental data to assist in research and drug development.
Introduction
This compound, an azapirone derivative, is primarily recognized for its anxiolytic properties, which are largely attributed to its partial agonism at serotonin (B10506) 5-HT1A receptors. However, it also exhibits a notable interaction with the dopamine system, distinguishing it from many other anxiolytics. Antipsychotic medications, classified as typical (first-generation) and atypical (second-generation), exert their primary therapeutic effects through modulation of dopamine pathways, particularly by antagonizing D2 receptors.[1] This guide delves into a comparative analysis of their mechanisms of action, receptor binding affinities, and in vivo effects on dopamine neurotransmission.
Mechanism of Action
This compound: this compound's dopaminergic activity is characterized by its antagonist activity at presynaptic dopamine D2 autoreceptors.[2][3] By blocking these autoreceptors, which normally provide negative feedback on dopamine synthesis and release, this compound can increase dopaminergic neurotransmission. It also shows a low affinity for postsynaptic D2 receptors and has been reported to have some affinity for D3 and D4 receptors.[4][5]
Antipsychotics:
-
Typical Antipsychotics (e.g., Haloperidol): These agents are potent antagonists of dopamine D2 receptors in the mesolimbic, nigrostriatal, and other dopamine pathways. Their antipsychotic efficacy is strongly correlated with their ability to block these receptors.
-
Atypical Antipsychotics (e.g., Risperidone, Olanzapine, Clozapine): While also acting as D2 receptor antagonists, atypical antipsychotics generally exhibit a lower affinity for D2 receptors compared to typicals, or a faster dissociation from the receptor. Many also possess significant antagonist activity at serotonin 5-HT2A receptors, which is thought to contribute to their "atypical" profile, including a lower propensity to cause extrapyramidal side effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and a selection of antipsychotic drugs for dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) |
| This compound | ~180 | High Affinity | Moderate Affinity |
| Haloperidol | 0.5 - 2.2 | 4.6 | 10 |
| Risperidone | 1.4 - 3.2 | 7.3 | 7.3 |
| Olanzapine | 11 - 31 | 49 | 27 |
| Quetiapine | 160 - 380 | - | 2020 |
| Aripiprazole | 0.34 | 0.8 | 44 |
| Clozapine | 75 - 190 | 240 | 54 |
In Vivo Effects on Dopamine Systems
Dopamine Release and Metabolism
In vivo microdialysis studies in animal models provide insights into the effects of these compounds on the extracellular levels of dopamine and its metabolites.
| Compound | Effect on Striatal Dopamine Release | Effect on Prefrontal Cortex Dopamine Release |
| This compound | Increases dopamine release | Increases dopamine release |
| Haloperidol | Initially increases, then decreases with chronic use | Initially increases, then decreases with chronic use |
| Risperidone | Increases dopamine release | Increases dopamine release |
| Olanzapine | Increases dopamine release | Increases dopamine release |
Locomotor Activity
The effect on spontaneous locomotor activity in rodents can be an indicator of a drug's impact on the nigrostriatal dopamine pathway.
| Compound | Effect on Locomotor Activity | ED50 for Inhibition (mg/kg) |
| This compound | Can inhibit at higher doses | Not established |
| Haloperidol | Potent inhibitor | ~0.1-0.2 |
| Risperidone | Inhibits at higher doses | 1.1 (for spontaneous locomotion) |
| Olanzapine | Inhibits locomotor activity | 0.1 (vs. MK-801 induced hyperlocomotion) |
Dopamine D2 Receptor Occupancy
Positron Emission Tomography (PET) studies in humans have quantified the in vivo occupancy of D2 receptors at therapeutic doses.
| Compound | Typical D2 Receptor Occupancy (%) |
| This compound | ~25% at high doses (60-120 mg) |
| Haloperidol | 65-87% |
| Risperidone | 54-81.5% |
| Olanzapine | 60-83% |
| Ziprasidone | ~56% |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for dopamine receptors) is homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sampling: Small molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the outflowing perfusate (dialysate).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in dopamine levels are measured before and after the administration of the test compound.
Locomotor Activity Assessment
Objective: To evaluate the effect of a compound on spontaneous or drug-induced locomotor activity in rodents.
Methodology:
-
Apparatus: Animals are placed in an open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Habituation: Animals are typically allowed a period to habituate to the new environment before drug administration.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection).
-
Data Recording: Locomotor activity, measured as distance traveled, number of beam breaks, or time spent moving, is recorded over a specified period.
-
Analysis: The locomotor activity of drug-treated animals is compared to that of vehicle-treated control animals.
Mandatory Visualizations
References
- 1. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Olanzapine increases in vivo dopamine and norepinephrine release in rat prefrontal cortex, nucleus accumbens and striatum | Semantic Scholar [semanticscholar.org]
- 4. The effects of buspirone on occupancy of dopamine receptors and the rat gambling task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans | Semantic Scholar [semanticscholar.org]
Cross-Validation of Binospirone's Anxiolytic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic effects of Binospirone (commonly known as Buspirone) across different species. This document synthesizes experimental data, details methodologies of key preclinical anxiety models, and contrasts this compound's performance with the traditional anxiolytic, diazepam.
This compound, a non-benzodiazepine anxiolytic, exerts its therapeutic effects primarily as a partial agonist at serotonin (B10506) 5-HT1A receptors.[1] Unlike benzodiazepines, which modulate the GABA-A receptor complex, this compound's unique mechanism of action results in a distinct pharmacological profile, characterized by a delayed onset of action and a lower potential for sedation, dependence, and withdrawal.[2][3] This guide delves into the preclinical evidence that forms the basis of our understanding of this compound's anxiolytic properties, with a focus on its cross-species validation in rodent models.
Comparative Anxiolytic Efficacy of this compound
The anxiolytic effects of this compound have been evaluated in various preclinical models of anxiety, with rats and mice being the most common subjects. The following tables summarize the quantitative data from key studies, allowing for a direct comparison of this compound's efficacy across species and in relation to the widely used anxiolytic, diazepam.
Table 1: Elevated Plus Maze (EPM) - Anxiolytic Effects of this compound and Diazepam in Rats
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An anxiolytic effect is typically indicated by an increase in the time spent in and the number of entries into the open arms of the maze.[4]
| Drug | Dose (mg/kg, p.o.) | % Increase in Time Spent in Open Arms | % Increase in Open Arm Entries | Species/Strain | Reference |
| This compound | 0.03 | Significant Increase | Significant Increase | Long-Evans Rat | [5] |
| 0.1 | Significant Increase | Significant Increase | Long-Evans Rat | ||
| 0.3 | Maximal Efficacy | Maximal Efficacy | Long-Evans Rat | ||
| 1.0 - 10.0 | Reduced or No Effect (Inverted U-shape) | Reduced or No Effect (Inverted U-shape) | Long-Evans Rat | ||
| Diazepam | 1.0 | Significant Increase | Significant Increase | Rat | |
| 1.5 | Significant Increase | Significant Increase | Rat | ||
| 2.0 | Significant Increase | Significant Increase | Rat | ||
| 3.0 | Significant Increase | Significant Increase | Rat |
Note: p.o. refers to oral administration.
Table 2: Elevated Plus Maze (EPM) - Anxiolytic Effects of this compound and Diazepam in Mice
| Drug | Dose (mg/kg) | Effect on Open Arm Exploration | Species/Strain | Reference |
| This compound | 0.63 - 5.0 (acute) | Mild anxiolytic-like effects | Mouse | |
| 1.25 - 5.0 (chronic) | More potent anxiolytic effects | Mouse | ||
| 2.0 (i.p.) | Anxiolytic-like effect | CD-1 Mouse | ||
| 2.0 - 4.0 | Anxiolytic effect in control mice | Mouse | ||
| Diazepam | 0.5 - 1.0 (acute) | No consistent anxiolytic profile | Male Mouse | |
| 2.0 - 4.0 (chronic) | Weak anxiolytic action | Male Mouse | ||
| 1.5 (i.p.) | Increased time in open arms | 129/Sv Mouse | ||
| 0.2 - 1.0 | Anxiolytic effect | SW and B6 mice |
Note: i.p. refers to intraperitoneal administration.
Table 3: Vogel Conflict Test (VCT) - Anxiolytic Effects of this compound in Rats
The Vogel Conflict Test is a model of anxiety where a thirsty animal is punished with a mild electric shock for drinking. Anxiolytic drugs increase the number of shocks the animal is willing to take to drink.
| Drug | Dose (mg/kg, p.o.) | % Increase in Punished Responding (Shocks) | Species/Strain | Reference |
| This compound | 10.0 | Significant Increase (Maximal Efficacy) | Long-Evans Rat | |
| 30.0 | Significant Increase | Long-Evans Rat | ||
| Diazepam | - | Markedly increased shocks (400-500%) | Rat | |
| Phenobarbital | - | Markedly increased shocks (400-500%) | Rat |
Note: p.o. refers to oral administration.
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM apparatus consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor. Rodents are placed at the center of the maze and allowed to explore freely for a set period, typically 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Vogel Conflict Test (VCT)
In the VCT, rodents, typically rats, are deprived of water for a period (e.g., 48 hours) to induce thirst. They are then placed in a chamber with a drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout, creating a conflict between the motivation to drink and the aversion to the shock. The number of shocks received during a session is the primary measure of anxiety; anxiolytic compounds increase the number of shocks the animal will tolerate.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: The 5-HT1A Receptor Signaling Pathway
This compound's anxiolytic effects are primarily mediated through its action as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition.
References
- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anxiolytic-like Effects and Quantitative EEG Profile of Palmitone Induces Responses Like Buspirone Rather Than Diazepam as Clinical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BuSpar Alternatives: What Drugs Are Similar to Buspirone? [addictionresource.com]
- 4. neurofit.com [neurofit.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Receptor Binding of Binospirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of Binospirone, a potent and selective 5-HT1A receptor ligand, with its structural analog, Buspirone. The information presented herein is supported by experimental data from preclinical studies to facilitate an evaluation of this compound's therapeutic potential.
In Vitro Receptor Binding Profile: A Head-to-Head Comparison
This compound (also known as MDL 73005EF) demonstrates a distinct in vitro receptor binding profile compared to Buspirone. Preclinical data, primarily from a key comparative study by Moser et al. (1990), highlights this compound's high affinity and selectivity for the serotonin (B10506) 5-HT1A receptor.[1][2] While comprehensive data for this compound across a wide range of receptors is limited, the available information points to a more selective profile than Buspirone.
| Receptor Subtype | This compound (MDL 73005EF) | Buspirone |
| Serotonin 5-HT1A | pIC50: 8.6[1][2] | Ki: ~20-40 nM |
| Dopamine (B1211576) D2 | >100-fold less potent than 5-HT1A[1][2] | Ki: ~300-500 nM |
| Alpha-1 Adrenergic | 20-fold selective for α1D over α1A/α1B[3] | Weak antagonist at α1A, α1B, α1L; Partial agonist at α1D[3] |
| Other Receptors | >100-fold selectivity over other monoamine and benzodiazepine (B76468) receptors[1][2] | Weak affinity for 5-HT2 receptors[4] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity. Ki represents the inhibition constant.
In Vivo Receptor Occupancy: Extrapolations and Comparisons
Direct in vivo receptor occupancy data for this compound in humans is not publicly available, likely due to its development status. However, preclinical studies in animal models provide insights into its potential in vivo activity. In contrast, Buspirone has been studied in humans using Positron Emission Tomography (PET).
This compound:
-
Preclinical animal models suggest that this compound's anxiolytic-like effects are mediated through its interaction with 5-HT1A receptors.[1] Its mechanism is thought to involve a greater selectivity for presynaptic 5-HT1A receptors compared to Buspirone.[1]
Buspirone:
-
A human PET study using the radioligand [11C]-(+)-PHNO investigated the in vivo occupancy of dopamine D2 and D3 receptors by Buspirone.[5][6]
-
Single oral doses of 60 mg and 120 mg of Buspirone resulted in a modest receptor occupancy of approximately 25% in both D2 and D3 receptor-rich areas.[5][6]
-
The 30 mg dose did not produce a significant decrease in radioligand binding.[5][6]
-
These findings suggest that even at high acute doses, Buspirone achieves only modest occupancy of D2 and D3 receptors in humans.[5][6]
Experimental Protocols
In Vitro Radioligand Binding Assays
The in vitro binding affinities of this compound and Buspirone for various receptors are typically determined using radioligand binding assays. The following is a generalized protocol based on standard methodologies described in the literature.
Objective: To determine the affinity (Ki or IC50) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Tissue homogenates or cell membranes expressing the receptor of interest (e.g., rat brain cortex for 5-HT1A receptors).
-
A specific radioligand for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The tissue/cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a buffer solution.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Studies (Positron Emission Tomography - PET)
In vivo receptor occupancy is often measured using PET, a non-invasive imaging technique. The following is a generalized protocol based on human PET studies of compounds like Buspirone.
Objective: To determine the percentage of a specific receptor that is occupied by a drug at therapeutic doses.
Materials:
-
A PET scanner.
-
A specific radiotracer for the receptor of interest (e.g., [11C]-(+)-PHNO for dopamine D2/D3 receptors).
-
The drug being studied (e.g., Buspirone).
-
Human subjects (healthy volunteers or patients).
Procedure:
-
Baseline Scan: A baseline PET scan is performed on each subject after injection of the radiotracer to measure the baseline receptor availability.
-
Drug Administration: The subject is administered a single oral dose of the drug.
-
Post-Dose Scans: PET scans are repeated at specific time points after drug administration.
-
Image Acquisition and Analysis: The PET scanner detects the distribution of the radiotracer in the brain. The binding potential (BPND) of the radiotracer in specific brain regions is calculated from the PET data.
-
Occupancy Calculation: The receptor occupancy is calculated as the percentage reduction in the binding potential of the radiotracer after drug administration compared to the baseline scan.
Visualizing the Pathways and Processes
This compound's Primary Signaling Mechanism
Caption: Proposed signaling pathway of this compound at serotonergic synapses.
Experimental Workflow for In Vitro Receptor Binding Assay
Caption: Generalized workflow for an in vitro radioligand binding assay.
Logical Relationship: In Vitro Affinity to In Vivo Effect
Caption: Correlation between in vitro receptor affinity and in vivo effects.
References
- 1. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone functionally discriminates tissues endowed with alpha1-adrenoceptor subtypes A, B, D and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. [Buspirone increases D2-like dopaminergic receptor density in rat corpus striatum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Binospirone: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds such as binospirone is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to established protocols minimizes risks to both human health and the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its associated waste materials in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple regulatory bodies. The primary federal agency in the United States is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[1] The RCRA provides a "cradle-to-grave" framework for the management of hazardous waste. Additionally, state and local regulations may impose more stringent requirements. For controlled substances, the Drug Enforcement Administration (DEA) has specific disposal protocols.
Due to its toxicological profile, with safety data sheets for related compounds like buspirone (B1668070) hydrochloride classifying it as "Toxic if swallowed," this compound should be managed as a hazardous chemical waste.[2] Improper disposal, such as flushing down the drain, is prohibited and can lead to environmental contamination with potential neurotoxic effects on aquatic life.[1][3]
Quantitative Data: Hazardous Waste Generator Status
The EPA categorizes facilities that generate hazardous waste based on the volume of waste they produce monthly. This classification determines the specific regulatory requirements for each facility.
| Generator Category | Monthly Generation of Non-Acute Hazardous Waste | Monthly Generation of Acute Hazardous Waste (P-listed) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | ≤ 1 kg |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 1 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | > 1 kg |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, assuming the compound is being treated as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine the nature of the waste: pure this compound, stock solutions, or contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Use dedicated, clearly labeled waste containers.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and chemical-resistant gloves.
3. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect this compound waste in designated hazardous waste containers that are compatible with the chemical, leak-proof, and have a secure lid.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.
4. Disposal of Different Waste Types:
-
Pure this compound and Bulk Powders: Collect in a designated, labeled hazardous waste container.
-
Solutions Containing this compound: Collect in a labeled hazardous waste container suitable for liquids. Do not dispose of down the drain.
-
Contaminated Labware:
-
Sharps: Needles and syringes should be placed in a designated sharps container for hazardous waste.
-
Other Labware (pipette tips, vials, etc.): Place in a designated solid hazardous waste container.
-
-
Empty Containers: Containers that held P-listed hazardous waste must be triple-rinsed to be considered "RCRA empty."[4] However, given the toxicity of this compound, it is best practice to treat all empty containers as hazardous waste.
5. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
6. Waste Pickup and Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for waste disposal procedures. They will provide specific containers, labels, and pickup services.
-
Use a Licensed Transporter: Ensure that the disposal of the hazardous waste is handled by a licensed hazardous waste transporter.[5]
-
Incineration: The required method for treating hazardous pharmaceutical waste is typically incineration at a permitted facility.[6]
-
Maintain Records: Keep accurate records of all hazardous waste generated and disposed of, including manifests from the disposal vendor.
Experimental Protocol: Assessing Environmental Impact
While a detailed experimental protocol for this compound's environmental impact is not publicly available, the following summary is based on a study of the related compound buspirone on zebrafish larvae, which can serve as a model for assessing the environmental risks of similar compounds.
Objective: To determine the effects of buspirone on the behavior and gene expression of zebrafish larvae.
Methodology:
-
Exposure: Zebrafish larvae were exposed to varying concentrations of buspirone in water for a period of 7 days. The concentrations ranged from environmentally relevant levels (nanomolar) to physiologically active concentrations (micromolar).
-
Behavioral Analysis:
-
Locomotor Activity: A visual motor response test was used to assess changes in movement in response to light and dark periods.
-
Anxiety-Related Behavior: A light-dark preference test was conducted to measure the time spent in light versus dark zones, an indicator of anxiety in zebrafish.
-
-
Gene Expression Analysis: After the exposure period, transcript levels of genes associated with oxidative stress, neurotoxicity, and serotonin (B10506) signaling were measured to identify potential mechanisms of toxicity.
Findings: The study found that buspirone exposure led to altered locomotor activity and anxiety-related behaviors in the zebrafish larvae.[3] It also caused changes in the expression of genes related to neurotoxicity and serotonin signaling, indicating potential adverse effects on aquatic organisms.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Waste: A Checklist For Compliance [providermagazine.com]
- 3. Exposure to the pharmaceutical buspirone alters locomotor activity, anxiety-related behaviors, and transcripts related to serotonin signaling in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 5. allcleanhaz.com [allcleanhaz.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Handling of Binospirone (Buspirone) for Laboratory Professionals
Providing critical, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Binospirone. This guide offers procedural, step-by-step guidance to ensure safe operational and disposal practices.
This compound, commonly known as Buspirone, is an anxiolytic agent that requires careful handling in a laboratory setting due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and disposal, and emergency plans to mitigate risks associated with its use.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves. - Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. - Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield. - Respiratory Protection: N95 or N100 respirator mask, especially when handling the powder form to avoid inhalation of dust particles. |
| In Vitro Experiments (e.g., cell culture) | - Gloves: One pair of nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses with side-shields. |
| In Vivo Experiments (e.g., animal dosing) | - Gloves: Two pairs of nitrile gloves. - Gown: Disposable, fluid-resistant gown. - Eye Protection: Safety glasses with side-shields or a face shield. |
| Cleaning and Decontamination | - Gloves: Heavy-duty, chemical-resistant gloves. - Gown: Fluid-resistant gown. - Eye Protection: Chemical splash goggles or a face shield. - Respiratory Protection: N95 or N100 respirator if there is a risk of aerosol generation. |
| Waste Disposal | - Gloves: Two pairs of nitrile gloves. - Gown: Disposable gown. - Eye Protection: Safety glasses with side-shields. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2. Preparation of Solutions:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment for handling this compound.
-
Clean all equipment thoroughly after use.
3. Administration and Use:
-
When performing experiments, ensure adequate ventilation.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
4. Disposal Plan:
-
Dispose of all this compound waste, including empty containers, contaminated PPE, and experimental materials, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash[1][2][3][4][5].
-
For unused or expired medicine, drug take-back programs are the preferred method of disposal. If a take-back program is not available, mix the medicine with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and dispose of it in the household trash.
Emergency Plan
1. Spills:
-
Minor Spill (powder):
-
Evacuate the immediate area.
-
Wear appropriate PPE (double gloves, gown, eye protection, and N95/N100 respirator).
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with water.
-
Carefully clean the area from the outside in, placing all contaminated materials into a sealed hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Provide details of the spilled substance and the location.
-
2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
Preparation of this compound Hydrochloride Solution for In Vitro Experiments
Objective: To prepare a sterile stock solution of this compound Hydrochloride for use in cell culture assays.
Materials:
-
This compound Hydrochloride powder
-
Sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound Hydrochloride powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
To prepare a working solution, dilute the stock solution with sterile PBS or cell culture medium to the desired final concentration. For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution.
-
Sterilize the working solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C and the working solution at 4°C for short-term use.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a cell line.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound Hydrochloride working solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value of this compound for the tested cell line.
In Vivo Administration: Intraperitoneal (IP) Injection in Mice
Objective: To administer a precise dose of this compound to a mouse via intraperitoneal injection for behavioral or physiological studies.
Materials:
-
This compound Hydrochloride solution prepared in a sterile, biocompatible vehicle (e.g., saline)
-
Mouse of the appropriate strain and age
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact volume of the this compound solution to be injected based on the desired dosage (e.g., mg/kg).
-
Properly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side. The injection site is in the lower quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.
-
If the placement is correct, slowly and steadily inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
This compound (Buspirone) Signaling Pathway
This compound primarily exerts its anxiolytic effects through its interaction with serotonin (B10506) and dopamine (B1211576) receptors. It acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.
Caption: this compound's dual action on presynaptic and postsynaptic neurons.
References
- 1. Development and Statistical Optimisation of Buspirone Hydrochloride Buccoadhesive Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. iris.inrim.it [iris.inrim.it]
- 4. HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity - Google Patents [patents.google.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
